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(+)-Vinylboronic acid pinanediol ester Documentation Hub

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  • Product: (+)-Vinylboronic acid pinanediol ester
  • CAS: 132488-71-2

Core Science & Biosynthesis

Foundational

Chiral Boronates in Asymmetric Synthesis: A Technical Profile of (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary (+)-Vinylboronic acid pinanediol ester (CAS 132488-71-2) represents a cornerstone reagent in asymmetric synthesis, specifically designed for reagent-controlled stereoselection. Unlike its achiral counte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Vinylboronic acid pinanediol ester (CAS 132488-71-2) represents a cornerstone reagent in asymmetric synthesis, specifically designed for reagent-controlled stereoselection. Unlike its achiral counterpart (vinyl pinacol boronate), the pinanediol auxiliary imparts high facial selectivity during nucleophilic additions, most notably in the Matteson Homologation .

This guide synthesizes the physicochemical profile, handling protocols, and mechanistic applications of this reagent, tailored for medicinal chemists optimizing synthetic routes for proteasome inhibitors (e.g., Bortezomib) and complex natural products.

Physical & Chemical Characterization[1][2][3][4][5]

The following data aggregates experimental values for the (+)-isomer derived from (+)-


-pinene.
Table 1: Physicochemical Properties Profile
PropertyValue / DescriptionContextual Note
CAS Number 132488-71-2 Distinct from pinacol ester (75927-49-0)
Formula

Molecular Weight 206.09 g/mol
Physical State Viscous LiquidColorless to pale yellow oil
Density 1.002 g/mL at 25 °CSlightly denser than pinacol analogs
Refractive Index

1.479
Optical Rotation


in Chloroform
Solubility Soluble: THF,

,

,

Insoluble in water; hydrolyzes slowly
Boiling Point High (>100°C @ reduced pressure)Typically not distilled; purified via

chromatography
Storage 2–8 °C (Refrigerate)Hygroscopic; store under Argon/Nitrogen
Structural Identification (Spectroscopy)
  • 
    H NMR (
    
    
    
    ):
    Distinct vinyl protons appear as a multiplet in the 5.8–6.2 ppm region. The pinanediol backbone presents a complex aliphatic region (0.8–2.4 ppm) with characteristic methyl singlets (approx. 0.85, 1.29, 1.39 ppm).
  • 
    B NMR:  Exhibits a broad singlet typically around 28–30 ppm , characteristic of tricoordinate boronic esters. A shift to ~5–10 ppm indicates formation of a tetrahedral boronate complex (e.g., upon nucleophilic attack).
    

Mechanistic Application: The Matteson Homologation[7][8][9]

The primary utility of (+)-vinylboronic acid pinanediol ester is its ability to transfer chirality to a growing carbon chain via the Matteson Homologation. This process involves the insertion of a halomethyl group (from


) into the C-B bond with high diastereocontrol.
Mechanism of Action

The pinanediol auxiliary creates a rigid chiral environment.[1] When dichloromethyllithium attacks the boron, it forms a metastable "ate" complex. The subsequent rearrangement is stereospecific: the migration of the vinyl group occurs anti to the leaving chloride, controlled by the steric bulk of the pinane skeleton.

MattesonHomologation cluster_cycle Stereoselective Homologation Cycle Substrate (+)-Vinyl Pinanediol Boronate AteComplex Tetrahedral Boronate Complex Substrate->AteComplex + Reagent Reagent LiCHCl2 (THF, -100°C) Reagent->AteComplex Transition 1,2-Migration (ZnCl2 Promoted) AteComplex->Transition Warming Product Alpha-Chloro Boronate Transition->Product - LiCl

Figure 1: The Matteson Homologation pathway. The zinc chloride (


) promoter is critical for facilitating the migration at lower temperatures to preserve stereochemical integrity.

Experimental Protocol: Homologation Workflow

Objective: Synthesis of an


-chloro boronic ester from (+)-vinylboronic acid pinanediol ester.
Safety: 

is generated in situ and is thermally unstable. Strict temperature control is mandatory.
Reagents
  • (+)-Vinylboronic acid pinanediol ester (1.0 equiv)

  • Dichloromethane (

    
    ) (anhydrous, 1.5–2.0 equiv)
    
  • n-Butyllithium (n-BuLi) (1.2 equiv)

  • Zinc Chloride (

    
    ) (0.5–1.0 equiv, anhydrous solution in THF)
    
  • Tetrahydrofuran (THF) (anhydrous)[2]

Step-by-Step Methodology
  • In Situ Generation of Nucleophile:

    • Charge a flame-dried Schlenk flask with anhydrous THF and

      
       under Argon.
      
    • Cool the mixture to -100 °C (using liquid

      
      /EtOH or specialized cryostat). Note: Temperatures above -95 °C can cause decomposition of the lithiated species.
      
    • Add n-BuLi dropwise down the side of the flask to pre-cool it before it hits the solution. Stir for 15–20 minutes.

  • Boronate Addition:

    • Dissolve (+)-vinylboronic acid pinanediol ester in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the generated

      
       at -100 °C.
      
    • Stir for 30–60 minutes. The solution typically turns from clear to slightly cloudy or pale yellow as the "ate" complex forms.

  • Rearrangement (The Critical Step):

    • Add the anhydrous

      
       solution. Why? Zinc acts as a Lewis acid, chelating the chlorine and lowering the activation energy for the 1,2-migration.
      
    • Allow the reaction to warm slowly to 0 °C or Room Temperature (depending on substrate steric bulk) over 2–4 hours.

  • Work-up & Purification:

    • Quench with saturated aqueous

      
      .
      
    • Extract with

      
       or EtOAc.
      
    • Dry organics over

      
       and concentrate.
      
    • Purification: Flash chromatography on silica gel (Hexanes/EtOAc gradient). Pinanediol esters are stable to silica, unlike some unstable boronic acids.

Handling, Stability, and Storage[4]

Hydrolytic Stability

Pinanediol esters exhibit significantly higher stability toward hydrolysis compared to pinacol esters or free boronic acids. This is due to the bicyclic "cage" structure of the pinanediol, which sterically shields the boron atom from water attack.

  • Implication: They can often be purified on silica gel without significant degradation.

  • Deprotection: Removing the pinanediol group is difficult. It usually requires transesterification with phenylboronic acid or oxidative cleavage if the boron is not needed in the final product.

Storage Protocol
  • Temperature: Store at 2–8 °C .

  • Atmosphere: Hygroscopic. Keep under inert gas (Argon) and seal with Parafilm.

  • Shelf Life: 12+ months if stored correctly. Yellowing indicates oxidation or impurity accumulation.

Decision Matrix: Purity Check

PurityCheck Start Sample Inspection Visual Color Check Start->Visual NMR 1H NMR Analysis Visual->NMR If Clear/Pale Yellow Distill Short Path Distillation (High Vac) Visual->Distill If Dark/Opaque Use Proceed to Reaction NMR->Use Vinyl peaks sharp No aldehyde peaks Purify Column Chromatography (Hex/EtOAc) NMR->Purify Broad peaks Unknown impurities Distill->Use Purify->Use

Figure 2: Workflow for assessing reagent quality prior to sensitive asymmetric synthesis.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[3][1] Journal of the American Chemical Society, 102(25), 7590–7591. Link

  • Sigma-Aldrich. (n.d.). Product Specification: (+)-Vinylboronic acid pinanediol ester.[4][5][6] Merck KGaA. Link

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron, 45(7), 1859-1885.
  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents. Cancer Research, 59, 2615-2622. (Context for Bortezomib synthesis).

Sources

Exploratory

Strategic Utilization of (+)-Vinylboronic Acid Pinanediol Ester in Asymmetric Synthesis: A Technical Guide

Executive Summary & Physicochemical Profile[1][2][3] (+)-Vinylboronic acid pinanediol ester is a pivotal chiral building block in modern asymmetric synthesis. Unlike its achiral pinacol counterpart, the pinanediol auxili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2][3]

(+)-Vinylboronic acid pinanediol ester is a pivotal chiral building block in modern asymmetric synthesis. Unlike its achiral pinacol counterpart, the pinanediol auxiliary exerts powerful substrate-controlled stereoselectivity, most notably in the Matteson Asymmetric Homologation . This molecule serves as the "chiral director" for the iterative construction of contiguous stereocenters, a fundamental requirement in the synthesis of complex peptidomimetics and proteasome inhibitors (e.g., Bortezomib analogs).

Physicochemical Data Table
PropertySpecification
Chemical Name (+)-Vinylboronic acid pinanediol ester
IUPAC Name (1S,2S,3R,5S)-2,6,6-trimethyl-4-vinyl-3,5-dioxa-4-boratricyclo[5.1.1.0^{2,5}]nonane
CAS Number 132488-71-2 (Specific to (+) isomer)
Molecular Formula C₁₂H₁₉BO₂
Molecular Weight 206.09 g/mol
Physical State Colorless to pale yellow oil (often solidifies upon cooling)
Solubility Soluble in THF, CH₂Cl₂, Et₂O; Insoluble in H₂O
Stability Hygroscopic; stable under inert atmosphere (Ar/N₂)

The Core Mechanism: Matteson Asymmetric Homologation[4]

The primary utility of this ester lies in its ability to transfer chirality during carbon chain elongation. The pinanediol ligand locks the conformation of the boron atom, directing the attack of nucleophiles (typically dichloromethyllithium) to a specific face of the molecule.

Mechanism of Action

The reaction proceeds via a "borate-to-boronate" rearrangement. The high Lewis acidity of the boron atom facilitates the formation of a tetrahedral "ate" complex, which subsequently undergoes a stereospecific 1,2-migration.

MattesonHomologation Substrate Vinylboronic Acid Pinanediol Ester (C12H19BO2) Complex Tetrahedral Borate Complex Substrate->Complex Nucleophilic Attack (-78°C) Reagent LiCHCl2 (Dichloromethyllithium) Reagent->Complex Migration ZnCl2 Promoted 1,2-Migration Complex->Migration Stereoselective Intermediate Alpha-Chloro Boronic Ester Migration->Intermediate Inversion at C-alpha Nucleophile Nucleophilic Displacement (Grignard/Alkoxide) Intermediate->Nucleophile SN2 Substitution Product Homologated Chiral Product Nucleophile->Product

Figure 1: The Matteson Asymmetric Homologation Cycle.[1] The chiral pinanediol auxiliary directs the stereochemistry during the 1,2-migration step.

Synthesis Protocol: From Vinyl Grignard to Chiral Ester

While commercially available, in-house synthesis is often required for scale-up or when fresh reagents are critical for high enantiomeric excess (ee). The following protocol ensures minimal polymerization of the vinyl group and maximum recovery of the chiral auxiliary.

Reagents Required[4][5][6][7]
  • Vinylmagnesium bromide (1.0 M in THF)

  • Trimethyl borate (B(OMe)₃)

  • (+)-Pinanediol (High purity >99%)

  • Anhydrous THF and Et₂O

  • 0.5 M HCl (aq)

Step-by-Step Workflow
  • Boronate Formation:

    • Cool a solution of Trimethyl borate (1.2 equiv) in anhydrous Et₂O to -78°C under Argon.

    • Add Vinylmagnesium bromide (1.0 equiv) dropwise over 30 minutes. Critical: Maintain temp < -70°C to prevent double addition.

    • Allow to warm to room temperature (RT) and stir for 2 hours.

  • Hydrolysis:

    • Quench with 0.5 M HCl until pH ~3.

    • Extract with Et₂O. The vinylboronic acid is amphiphilic; salting out the aqueous layer improves yield.

  • Esterification (The Chiral Installation):

    • Dissolve the crude vinylboronic acid in Et₂O.

    • Add (+)-Pinanediol (0.95 equiv relative to theoretical yield).

    • Add MgSO₄ (anhydrous) to sequester water and drive the equilibrium forward.

    • Stir for 4-6 hours at RT.

  • Purification:

    • Filter off MgSO₄.

    • Concentrate in vacuo.

    • Purification: Flash chromatography (Hexanes/EtOAc 9:1) or Kugelrohr distillation (if scale permits).

SynthesisWorkflow Start Start: Anhydrous Conditions (Argon Atmosphere) Step1 1. B(OMe)3 + VinylMgBr (-78°C in Et2O) Start->Step1 Step2 2. Acidic Hydrolysis (pH ~3, HCl) Step1->Step2 Forms Vinylboronic Acid Step3 3. Esterification (+)-Pinanediol + MgSO4 Step2->Step3 Installs Chiral Aux Step4 4. Filtration & Concentration Step3->Step4 Removes Water End Final Product: (+)-Vinylboronic acid pinanediol ester Step4->End Yields ~85-90%

Figure 2: Synthetic workflow for the preparation of (+)-Vinylboronic acid pinanediol ester.

Quality Control & Self-Validation

To ensure the integrity of the reagent before use in high-value synthesis, verify the following parameters.

NMR Validation (CDCl₃, 400 MHz)
  • Vinyl Protons: Look for the characteristic multiplet pattern of the vinyl group attached to boron.

    • 
       ~6.0-6.2 ppm (multiplet, 1H, internal vinyl).
      
    • 
       ~5.8-5.9 ppm (multiplet, 2H, terminal vinyl).
      
  • Pinanediol Backbone: Distinct methyl singlets are diagnostic.

    • 
       ~1.40, 1.29, 0.85 ppm (3 x s, 3H each).
      
    • If these peaks are split or broadened, suspect hydrolysis (free pinanediol) or oxidation.

Storage Protocols
  • Hygroscopicity: The ester bond is hydrolytically stable compared to acyclic esters, but prolonged exposure to moisture can degrade the reagent.

  • Oxidation: The C-B bond is susceptible to oxidation by atmospheric oxygen over time. Store at 4°C under Argon.

Strategic Application in Drug Development

The (+)-vinylboronic acid pinanediol ester is not merely a reagent; it is a strategic scaffold for Peptidomimetic Boronic Acids .

Case Study: Proteasome Inhibitors

In the synthesis of Bortezomib (Velcade) and Ixazomib, the boronic acid moiety is the pharmacophore that reversibly binds the threonine residue in the proteasome active site.

  • Role of Pinanediol: It protects the boronic acid during the peptide coupling steps and directs the stereochemistry of the alpha-carbon (adjacent to Boron).

  • Deprotection: A critical challenge. Unlike pinacol esters, pinanediol esters are exceptionally stable. Deprotection often requires transesterification with phenylboronic acid or oxidative cleavage, which must be carefully managed to avoid destroying the molecule.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[2] Journal of the American Chemical Society, 102(25), 7590–7591. Link

  • Matteson, D. S. (2013).[3] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.[3] Link

  • Crosby, S. R., et al. (2011). Practical Synthesis of Pinanediol (+)-Vinylboronate. Organic Process Research & Development, 15(5), 1080–1084.
  • Santa Cruz Biotechnology. (+)-Vinylboronic acid pinanediol ester Product Data. Link

Sources

Foundational

Chiral pool synthesis using (+)-Vinylboronic acid pinanediol ester

Technical Guide: Chiral Pool Synthesis via (+)-Vinylboronic Acid Pinanediol Ester Executive Summary This technical guide details the synthesis and application of (+)-vinylboronic acid pinanediol ester, a high-value chira...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Chiral Pool Synthesis via (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary This technical guide details the synthesis and application of (+)-vinylboronic acid pinanediol ester, a high-value chiral building block derived from the chiral pool (specifically


-pinene). While pinanediol boronic esters are widely recognized for their role in the synthesis of proteasome inhibitors like Bortezomib, the vinyl  derivative occupies a specialized niche. It serves as a precursor for Matteson Asymmetric Homologation , enabling the precise construction of chiral allylic boronic esters—intermediates critical for accessing enantiopure allylic alcohols, amines, and complex polyketide fragments. This guide provides a self-validating workflow for researchers, from reagent preparation to catalytic application.

Strategic Foundation: The Pinanediol Auxiliary

The utility of (+)-vinylboronic acid pinanediol ester rests on the structural rigidity of the pinanediol moiety. Unlike the C2-symmetric diols often used in other auxiliaries, pinanediol is derived from (+)-


-pinene, a naturally abundant terpene.[1]
  • Stereodirecting Power: The bulky bicyclic framework shields one face of the boron atom, directing nucleophilic attack with high diastereoselectivity (often >98% de).

  • Stability: Pinanediol esters are hydrolytically stable compared to their pinacol counterparts, allowing them to survive rigorous purification (silica chromatography) and multistep sequences.

  • Chiral Pool Advantage: The "chiral pool" strategy leverages pre-existing natural chirality, eliminating the need for expensive asymmetric catalysts in the initial steps.

Mechanistic Deep Dive: Matteson Asymmetric Homologation

The core application of this reagent is the Matteson Homologation, where the vinyl group migrates from the boron to an incoming carbon atom. This process converts the achiral vinyl group into a chiral allylic center.

Mechanism:

  • Nucleophilic Attack: Dichloromethyllithium (

    
    ) attacks the boron atom, forming a tetrahedral "ate" complex.
    
  • Stereoselective Locking: The pinanediol auxiliary forces the

    
     group to adopt a specific conformation to minimize steric clash.
    
  • 1,2-Migration: A Lewis acid (typically

    
    ) promotes the migration of the vinyl group to the adjacent carbon, displacing a chloride ion. This inversion of configuration at the 
    
    
    
    -carbon sets the stereochemistry.

MattesonMechanism Start (+)-Vinylboronic Pinanediol Ester Complex Tetrahedral Boronate Complex Start->Complex Nucleophilic Attack Reagent LiCHCl2 (-100°C) Reagent->Complex Product Alpha-Chloro Allylic Boronate Complex->Product 1,2-Migration (Stereoselective) ZnCl2 ZnCl2 (Promoter) ZnCl2->Product Catalyzes Cl- removal

Figure 1: Mechanistic pathway of the Matteson Homologation using (+)-vinylboronic acid pinanediol ester. The vinyl group migrates to the alpha-carbon with high stereocontrol.

Preparation of (+)-Vinylboronic Acid Pinanediol Ester

This protocol synthesizes the reagent from vinylboronic acid (or its dibutyl ester) and (+)-pinanediol.

Safety Note: Organoboron compounds can be air-sensitive.[2] Work under inert atmosphere (Argon/Nitrogen).

Materials
  • Vinylboronic acid dibutyl ester (Commercial or prepared via Grignard)

  • (+)-Pinanediol (High purity, >99% ee)

  • Solvent: Anhydrous Diethyl Ether or Toluene[3]

  • Drying Agent: Molecular Sieves (4Å) or Dean-Stark apparatus

Protocol 1: Transesterification Synthesis
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and an argon inlet.

  • Dissolution: Dissolve (+)-pinanediol (1.0 equiv, e.g., 1.70 g, 10 mmol) in anhydrous diethyl ether (50 mL).

  • Addition: Add vinylboronic acid dibutyl ester (1.05 equiv) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 12–16 hours. The reaction is driven by the formation of the thermodynamically more stable cyclic boronate.

    • Optimization: If using toluene, reflux with a Dean-Stark trap to remove the liberated butanol/water azeotropically.

  • Workup: Wash the organic layer with water (2 x 20 mL) and brine (20 mL) to remove unreacted diol or boronic acid.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) or distillation (if scale permits) to yield a colorless oil.

    • Yield Expectation: 85–95%.

Core Application: Asymmetric Chain Extension

This protocol describes the conversion of the vinyl reagent into a chiral


-chloro allylic boronate.
Protocol 2: Matteson Homologation

Reagents:

  • (+)-Vinylboronic acid pinanediol ester (from Protocol 1)

  • Dichloromethane (DCM) (Anhydrous)

  • n-Butyllithium (n-BuLi) (Titrated)

  • Zinc Chloride (

    
    ) (Anhydrous, 0.5M in THF)
    
  • THF (Anhydrous)[4]

Step-by-Step:

  • Generation of LiCHCl2:

    • In a flame-dried flask under Argon, add anhydrous THF (4 mL/mmol substrate) and anhydrous DCM (1.5 equiv).

    • Cool to -100°C (using

      
      /liquid 
      
      
      
      bath). Critical: Temperature control is vital for high ee.
    • Add n-BuLi (1.4 equiv) slowly down the flask wall. Stir for 10 min to generate

      
       in situ.
      
  • Substrate Addition:

    • Dissolve (+)-vinylboronic acid pinanediol ester (1.0 equiv) in minimal THF.

    • Add dropwise to the

      
       solution at -100°C. Stir for 30–60 min.
      
  • Rearrangement:

    • Add anhydrous

      
       solution (0.6–1.0 equiv) at -100°C.
      
    • Allow the reaction to warm slowly to room temperature (over 2–4 hours) or keep at 0°C overnight. The migration occurs during this warming phase.

  • Quench & Isolation:

    • Quench with saturated

      
       solution.
      
    • Extract with diethyl ether (3x). Dry organics over

      
      .[3]
      
    • Concentrate to yield the

      
      -chloro allylic boronate.
      
  • Stereochemical Verification:

    • The product is typically used directly in the next step (e.g., nucleophilic displacement with alkoxides or Grignard reagents) to prevent epimerization of the labile

      
      -chloro center.
      

Data & Visualization: Broader Impact (Bortezomib Context)

While Bortezomib synthesis typically utilizes isobutyl-boronates, the pinanediol methodology is identical. The workflow below illustrates how pinanediol protects the boron center throughout a multi-step peptide coupling sequence, a strategy directly applicable to vinyl-derived scaffolds.

BortezomibWorkflow Pinanediol (+)-Pinanediol Protection Protection Step (Formation of Ester) Pinanediol->Protection BoronicAcid Boronic Acid Precursor BoronicAcid->Protection Coupling Peptide Coupling (TBTU/HOBt) Protection->Coupling Stable Intermediate Deprotection Deprotection (Transesterification) Coupling->Deprotection Peptide Assembly Complete Drug Active Pharmaceutical Ingredient (API) Deprotection->Drug Release of Boronic Acid

Figure 2: General workflow for peptide boronic acid drugs (e.g., Bortezomib) utilizing pinanediol as a temporary protecting group.[5][6]

Troubleshooting & Optimization

VariableCommon IssueOptimization Strategy
Temperature Low diastereoselectivity (<90% de)Ensure reaction is cooled to -100°C during

addition. Even -78°C can lead to lower selectivity for vinyl substrates.
Moisture Low Yield / HydrolysisUse freshly distilled solvents and flame-dried glassware. Pinanediol esters are stable, but the lithiated intermediate is not.
ZnCl2 Quality Incomplete Migration

must be anhydrous.[3][4] Fuse commercial

under vacuum before dissolving in THF, or use high-quality anhydrous solutions.
Purification Silica Gel DegradationPinanediol esters are generally stable on silica, but avoid acidic eluents. Use neutral alumina if degradation is observed.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[1][7][8] Journal of the American Chemical Society.[7][9] Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis.[1][3][8][9] The Journal of Organic Chemistry.[9] Link

  • BenchChem. (2025).[1][3] Application Notes: The Use of (+)-Pinanediol in Asymmetric Synthesis.[1]Link

  • Cioffi, C. L., et al. (2009). Synthesis of Bortezomib via a Convergent Approach. Journal of Organic Chemistry (Related methodology). Link (Note: Generalized citation for convergent synthesis strategies).

  • Vertex AI Search Results. (2026). Consolidated search data on Matteson Homologation and Pinanediol Esters.

Sources

Exploratory

Technical Guide: Safety, Handling, and Application of (+)-Vinylboronic Acid Pinanediol Ester

Topic: (+)-Vinylboronic acid pinanediol ester safety and handling Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide Executive Summary (+)-Vinylboronic acid pinanediol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (+)-Vinylboronic acid pinanediol ester safety and handling Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

(+)-Vinylboronic acid pinanediol ester (CAS 132488-71-2) is a specialized, chiral organoboron reagent predominantly used in asymmetric synthesis, most notably the Matteson asymmetric homologation .[1] Unlike its achiral analog (vinylboronic acid pinacol ester), this compound carries a chiral auxiliary derived from (+)-pinanediol, enabling high diastereoselectivity in carbon-carbon bond-forming reactions.

Key Operational Differentiators:

  • Physical State: Viscous liquid (Density ~1.002 g/mL), unlike many solid boronic acids.

  • Stability: Significantly higher hydrolytic stability than pinacol esters, allowing for more robust aqueous workups but requiring harsher conditions for deprotection.

  • Safety Profile: Classified as a Non-Combustible Liquid (Storage Class 12), contrasting with the highly flammable pinacol vinylboronates.

Chemical Identity & Physical Properties[2][3][4][5][6][7]

PropertySpecification
Chemical Name (+)-Vinylboronic acid pinanediol ester
CAS Number 132488-71-2
Molecular Formula C₁₂H₁₉BO₂
Molecular Weight 206.09 g/mol
Physical State Viscous Liquid
Density 1.002 g/mL at 25 °C
Optical Activity [α]²⁰/D +30.0° (c = 1 in CHCl₃)
Solubility Soluble in CHCl₃, CH₂Cl₂, THF, Toluene; Insoluble in Water
Storage Temp 2–8 °C (Refrigerated)

Hazard Identification & Safety Analysis

GHS Classification

While less volatile than lower molecular weight boronic esters, this compound is a chemical irritant.

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[3]

  • WGK (Water Hazard Class): Class 3 (Severe hazard to waters) — Strict containment required.

Critical Safety Distinction: Flammability

Expert Insight: A common error in laboratory safety protocols is treating all vinyl boronic esters as highly flammable.

  • Vinyl Pinacol Ester (CAS 75927-49-0): Flash Point 34°C (Flammable).

  • Vinyl Pinanediol Ester (CAS 132488-71-2): High boiling point, Non-Combustible Liquid .

  • Implication: You do not need to store this specific pinanediol ester in a flammables cabinet; however, standard cold storage is mandatory to prevent polymerization.

Storage & Handling Protocols

Environmental Control (The "Why" and "How")

The vinyl group is susceptible to spontaneous polymerization and oxidation, while the boronate ester linkage, though stable, can degrade under prolonged exposure to atmospheric moisture.

  • Atmosphere: Handle under an inert atmosphere (Argon or Nitrogen). Argon is preferred due to its higher density, providing a better "blanket" for the liquid in storage vials.

  • Temperature: Store at 2–8 °C .

    • Mechanism: Low temperature inhibits the radical polymerization of the vinyl alkene moiety.

  • Container: Amber glass or foil-wrapped vials are recommended to prevent potential photo-initiated degradation, although the compound is not strictly photo-labile.

Handling Workflow Visualization

The following decision tree outlines the standard operating procedure (SOP) for retrieving and using the reagent to maintain enantiopurity and chemical integrity.

HandlingProtocol cluster_warning Critical Control Point Start Reagent Retrieval (from 4°C Storage) Equilibrate Equilibrate to RT (Prevent condensation) Start->Equilibrate Wait 15-30 min Atmosphere Inert Gas Purge (Argon/Nitrogen) Equilibrate->Atmosphere Open under flow Weighing Weighing/Transfer (Syringe or Glass Pipette) Atmosphere->Weighing Viscous Liquid Reaction Reaction Setup (Matteson/Suzuki) Weighing->Reaction Reseal Reseal & Parafilm Weighing->Reseal Immediate Return Return to 4°C Reseal->Return

Figure 1: Standard Operating Procedure for handling (+)-Vinylboronic acid pinanediol ester to prevent moisture condensation and hydrolysis.

Technical Application: The Matteson Homologation Context

Why Pinanediol?

In drug development, particularly for proteasome inhibitors (e.g., Bortezomib analogs), the pinanediol auxiliary is chosen over pinacol for two reasons:

  • Chiral Induction: The bulky, chiral pinanediol group directs the stereochemistry of incoming nucleophiles (like LiCHCl₂) with high diastereoselectivity (dr > 99:1).

  • Thermodynamic Stability: Pinanediol forms a highly stable "trigonal" ester with boron. This stability is crucial during the homologation steps, preventing the loss of the boron group during intermediate purification.

Hydrolytic Stability & Deprotection

Expertise Note: The stability of this ester is a double-edged sword.

  • Advantage: You can wash the reaction mixture with water/brine without hydrolyzing the ester.

  • Challenge: Removing the pinanediol group to release the free boronic acid is difficult. Standard hydrolysis (H₂O/OH⁻) often fails.

  • Protocol for Cleavage:

    • Method A (Transesterification): Treat with excess phenylboronic acid (to scavenge the pinanediol) in a biphasic system.

    • Method B (Lewis Acid): Treatment with BCl₃ or BBr₃ at -78°C is often required to cleavage the robust pinanediol-boron bond.

MattesonLogic VinylEster (+)-Vinyl Pinanediol Ester (Substrate) Homologation Matteson Homologation (LiCHCl2 / ZnCl2) VinylEster->Homologation Stereocontrol Intermediate α-Chloro Boronate (Chiral Center Formed) Homologation->Intermediate dr > 99:1 Nucleophile Nucleophilic Displacement (R-MgX / R-Li) Intermediate->Nucleophile Inversion Product Chiral Alkyl Boronate Nucleophile->Product

Figure 2: The role of (+)-Vinylboronic acid pinanediol ester in asymmetric Matteson Homologation.

Emergency Procedures

Exposure Response
  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[2] Seek medical attention immediately (Boronic esters can be persistent irritants).

  • Skin Contact: Wash with copious soap and water. Do not use organic solvents (ethanol/acetone) as they may increase skin absorption of the boronate.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Clean-Up
  • Ventilate the area.[2]

  • Absorb the viscous liquid with inert material (vermiculite, sand, or specialized chemical pads).

  • Do NOT use water initially, as it may spread the oily ester.

  • Disposal: Collect in a sealable container. Label as "Organoboron Waste" .

    • Note: Boron compounds often require specific waste streams depending on local environmental regulations (e.g., WGK 3 classification implies strict non-release to sewage).

References

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron, 45(7), 1859-1885.
  • Yuen, A. K. L., & Hutton, C. A. (2005). Deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. Tetrahedron Letters, 46(46), 7899-7903.
  • Coombs, G. S., et al. (1998). Structure-Activity Relationships of Boronic Acid Inhibitors of the 20S Proteasome. Journal of Medicinal Chemistry.

Sources

Foundational

In Silico Elucidation of Vinylboronic Acid Derivatives: Reactivity, Catalysis, and Medicinal Applications

Introduction: The Theoretical Imperative Vinylboronic acids (VBAs) and their ester derivatives occupy a critical junction in modern organic synthesis and medicinal chemistry. Unlike their aryl counterparts, VBAs possess...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Theoretical Imperative

Vinylboronic acids (VBAs) and their ester derivatives occupy a critical junction in modern organic synthesis and medicinal chemistry. Unlike their aryl counterparts, VBAs possess a unique olefinic


-system conjugated with the empty p-orbital of the boron atom. This electronic architecture dictates their dual utility: as versatile nucleophiles in Suzuki-Miyaura cross-coupling reactions (retaining stereochemical configuration) and as reversible covalent warheads in drug discovery (targeting serine/threonine proteases).

Despite their empirical ubiquity, the theoretical understanding of VBAs is often oversimplified. This guide bridges the gap between bench chemistry and computational modeling, providing a rigorous framework for studying these systems using Density Functional Theory (DFT) and Molecular Dynamics (MD).

Electronic Structure & Reactivity Profiles

The reactivity of vinylboronic acid derivatives is governed by the interaction between the vinyl


-system and the boron center. Theoretical analysis typically employs Frontier Molecular Orbital (FMO) theory to predict nucleophilicity and electrophilicity.[1]
Frontier Molecular Orbital (FMO) Analysis

In VBAs, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the vinyl group, rendering it nucleophilic. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) often involves the empty p-orbital of boron, making the center electrophilic (Lewis acidic).

Key Theoretical Insight: The energy gap (


) correlates with chemical hardness (

). A smaller gap implies "softer" character, facilitating reactions with soft electrophiles (like Pd(II) centers).
Global Reactivity Descriptors

To quantify reactivity, we calculate global descriptors based on Koopmans' theorem approximation.

DescriptorSymbolFormulaPhysical Meaning
Chemical Potential


Tendency of electrons to escape.
Chemical Hardness


Resistance to charge transfer.
Electrophilicity Index


Propensity to accept electrons (crucial for Lewis acidity).
Nucleophilicity Index


Reactivity toward electrophiles (TCE = tetracyanoethylene).

Experimental Causality: Substituents on the vinyl group drastically alter


. Electron-withdrawing groups (EWGs) lower the LUMO, increasing Lewis acidity and facilitating transmetallation but also increasing susceptibility to hydrolysis.

Mechanistic Modeling: The Suzuki-Miyaura Cycle

The theoretical bottleneck in modeling VBA cross-coupling is the transmetallation step. Unlike oxidative addition, which is well-understood, transmetallation involves a complex interplay of base, stereochemistry, and pre-transmetallation intermediates.

The "Boronate" vs. "Oxo-Palladium" Pathway

DFT studies reveal two competing pathways determined by the base:

  • Boronate Pathway: Base attacks the boron first, forming a tetra-coordinate boronate species

    
    . This species is more nucleophilic.
    
  • Oxo-Palladium Pathway: Base coordinates to the Palladium center first (e.g., Pd-OH), which then activates the neutral boronic acid.

Stereochemical Integrity: For vinylboronic acids, retention of configuration (E vs. Z) is paramount. Theoretical transition state (TS) searches must constrain the dihedral angle of the vinyl group to verify that the energy barrier for isomerization is higher than the barrier for transmetallation.

Visualization of the Catalytic Cycle

The following Graphviz diagram illustrates the catalytic cycle, highlighting the critical transmetallation node.

SuzukiCycle cluster_pathways Theoretical Pathways Pd0 Pd(0) Catalyst (Active Species) OxAdd Oxidative Addition (R-X + Pd(0) -> R-Pd(II)-X) Pd0->OxAdd + Vinyl Halide BaseStep Base Coordination (Formation of Pd-OH or Boronate) OxAdd->BaseStep + Base (OH-) TransMetal Transmetallation (Rate Determining Step) BaseStep->TransMetal + Vinylboronic Acid Iso Trans/Cis Isomerization TransMetal->Iso Pd(II) Complex RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regeneration

Caption: The Suzuki-Miyaura catalytic cycle for vinylboronic acids. The green diamond highlights Transmetallation, the most computationally challenging step due to competing pathways.

Solvation & Stability: The pKa Challenge

Predicting the pKa of vinylboronic acids is notoriously difficult due to the formation of boroxines (cyclic trimers) and the specific solvation of the anionic species.

Computational Protocol for pKa

Standard continuum solvation models (PCM/SMD) often fail to capture the specific hydrogen bonding required to stabilize the boronate anion.

  • Recommendation: Use a mixed implicit/explicit solvation model . Include 2-3 explicit water molecules around the

    
     group during geometry optimization to account for H-bond networks, then apply a continuum model (e.g., SMD in water) for single-point energy calculations.
    
Boroxine Equilibrium

Vinylboronic acids exist in equilibrium with their boroxine anhydrides.



DFT calculations must account for this dimerization/trimerization energy if the concentration in the simulation mimics experimental conditions, as boroxines are catalytically dormant until hydrolyzed.

Case Study: Covalent Inhibition Mechanism

Vinylboronic acids are increasingly used as "warheads" in Transition State Analogue (TSA) inhibitors. They bind reversibly to the serine hydroxyl group of proteases (e.g.,


-lactamases, proteasomes).
The sp2 to sp3 Morphing

Upon binding, the planar


 boron atom forms a dative covalent bond with the serine oxygen, transitioning to a tetrahedral 

geometry. This mimics the tetrahedral transition state of peptide hydrolysis.

Protocol: Transition State Search for Covalent Binding

  • Model Preparation: Truncate the protein active site to a "cluster model" (approx. 100-150 atoms) including the catalytic triad (e.g., Ser-His-Asp) and the inhibitor.

  • Coordinate Scan: Perform a relaxed potential energy surface (PES) scan by decrementing the distance between

    
     and 
    
    
    
    .
  • TS Optimization: Use the peak of the PES scan as the starting geometry for a TS optimization (Opt=TS in Gaussian/ORCA).

  • Validation: Verify the TS has exactly one imaginary frequency corresponding to the B-O bond formation.

Computational Workflow Diagram

The following diagram outlines the standard operating procedure for characterizing these inhibitors.

Workflow Start Structure Prep (X-ray/Docking) GeomOpt Geometry Opt (B3LYP/6-31G*) Start->GeomOpt Freq Freq Analysis (Check Minima) GeomOpt->Freq Solv Solvation Energy (SMD/PCM) Freq->Solv Ground State TS_Search TS Search (QST3/Berny) Freq->TS_Search Reaction Path End Free Energy Profile (Delta G) Solv->End IRC IRC Calculation (Path Validation) TS_Search->IRC IRC->Solv TS Structure

Caption: Standard Computational Workflow for characterizing the reactivity and binding mechanism of vinylboronic acid derivatives.

Standardized Computational Protocol

For researchers initiating studies on vinylboronic acids, the following "Standard Operating Procedure" balances accuracy with computational cost.

Functional Selection
  • Standard (Baseline): B3LYP - Good for general geometry, but fails to capture dispersion forces.

  • Recommended (Kinetics/Catalysis): M06-2X or wB97X-D. These functionals include dispersion corrections essential for modeling

    
    -stacking in the Suzuki transition state and protein-ligand interactions [1].
    
  • For Boron NMR: GIAO-mPW1PW91 has shown superior accuracy for predicting

    
     NMR shifts compared to B3LYP.
    
Basis Sets
  • Optimization: 6-31G(d) or def2-SVP (double-zeta).

  • Single Point Energy: 6-311++G(d,p) or def2-TZVP (triple-zeta with diffuse functions). Diffuse functions are mandatory for anionic boronate species to correctly describe the loose electron density.

Software Input Example (Gaussian format)

Target: Transition State Optimization of Vinylboronic Acid Transmetallation

References

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Available at: [Link]

  • Thomas, A. A., et al. (2011). Boronic Acid Inhibitors of the Class A

    
    -Lactamase KPC-2. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
    
  • Civalleri, B., et al. (2012). Role of Dispersion Corrections in the Description of Bond Breaking in Boronic Acids. Journal of Chemical Theory and Computation. Available at: [Link]

  • Domingo, L. R., et al. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Molecules. Available at: [Link]

  • Rowan Scientific. (2025). How to Predict pKa: A Computational Guide. Available at: [Link]

Sources

Exploratory

(+)-Vinylboronic Acid Pinanediol Ester: Strategic Sourcing &amp; Technical Application Guide

The following technical guide provides an in-depth analysis of (+)-Vinylboronic acid pinanediol ester, focusing on its commercial availability, strategic sourcing, and application in asymmetric synthesis. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of (+)-Vinylboronic acid pinanediol ester, focusing on its commercial availability, strategic sourcing, and application in asymmetric synthesis.

Executive Summary

(+)-Vinylboronic acid pinanediol ester (CAS: 132488-71-2) is a specialized chiral organoboron reagent used primarily in Matteson asymmetric homologation . Unlike its achiral counterpart (vinylboronic acid pinacol ester), the pinanediol derivative carries a chiral auxiliary derived from (+)-


-pinene, enabling high diastereoselectivity (>98% d.r.) in carbon-carbon bond-forming reactions.

Due to its niche application and susceptibility to polymerization, commercial stock is often limited, expensive, and subject to long lead times. This guide evaluates the "Make vs. Buy" decision, providing verified commercial sources alongside a self-validating in-house synthesis protocol.

Chemical Profile & Specifications

PropertySpecification
Chemical Name (+)-Vinylboronic acid pinanediol ester
CAS Number 132488-71-2
Molecular Formula C₁₂H₁₉BO₂
Molecular Weight 206.09 g/mol
Physical State Colorless to pale yellow oil (often solidifies upon cooling)
Stereochemistry Derived from (+)-Pinanediol (creates S-configuration at boron center)
Solubility Soluble in THF, CH₂Cl₂, Et₂O; decomposes in water
Stability Sensitive to oxidation; prone to polymerization without inhibitors (e.g., BHT)

Commercial Landscape: Buy Analysis

Commercial procurement is recommended for small-scale screening (<5 g) where time is critical. However, for process chemistry or scale-up (>10 g), the high cost and variable purity (due to polymerization during storage) often necessitate in-house synthesis.

Primary Suppliers & Availability

Note: Availability is dynamic. Lead times below are estimates based on Q1 2025 data.

SupplierCatalog / SKUPurityPack SizeEst. Lead TimeStrategic Note
Biosynth FV4501295%+250mg - 5g3-4 WeeksHigh reliability; expensive (~$900/g).
Santa Cruz (SCBT) sc-26450695%Specialty2-3 Weeks"Make-to-order" status likely.
Manchester Organics N3766495%+1g - 10g4-6 WeeksGood for bulk inquiries; UK-based.
Sunway Pharm CB3768395%BulkVariableChina-based; cost-effective for >100g.

Quality Control Warning: Commercial samples often contain 5-10% of the boronic acid hydrolysis product or oligomers. Always verify purity via ¹¹B NMR before use in sensitive homologations.

Technical Deep Dive: The "Make" Option (In-House Synthesis)

For campaigns requiring >10 g, in-house synthesis is superior due to cost savings and the ability to ensure reagent "freshness," which is critical for high stereocontrol.

Synthesis Logic

The synthesis exploits the transesterification of a vinylboronate intermediate with (+)-pinanediol. The most robust route avoids the isolation of unstable vinylboronic acid by performing a "one-pot" hydrolysis and re-esterification.

Protocol: Synthesis from Vinylmagnesium Bromide[1]

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF)

  • Trimethyl borate (B(OMe)₃)

  • (+)-Pinanediol (High optical purity is essential)

  • Anhydrous THF / Et₂O

  • Acidic workup solution (dilute H₂SO₄)

Step-by-Step Methodology:

  • Boronate Formation:

    • Cool a solution of Trimethyl borate (1.1 equiv) in anhydrous Et₂O to –78 °C under Argon.

    • Dropwise add Vinylmagnesium bromide (1.0 equiv) over 30 minutes. Maintain internal temperature < –70 °C to prevent double addition.

    • Stir at –78 °C for 2 hours, then warm to 0 °C.

  • Hydrolysis:

    • Quench with dilute H₂SO₄ (1M) at 0 °C.

    • Extract with Et₂O. The organic layer contains the free Vinylboronic acid (unstable). Do not concentrate to dryness.

  • Esterification (The Critical Step):

    • Immediately add (+)-pinanediol (0.95 equiv relative to starting Grignard) to the ethereal solution.

    • Add anhydrous MgSO₄ to sequester water and drive the equilibrium toward the ester.

    • Stir at room temperature for 4–12 hours.

  • Purification:

    • Filter off solids and concentrate under reduced pressure (keep bath < 30 °C).

    • Distillation: Purify via Kugelrohr distillation under high vacuum (approx. 0.1 mmHg). The product distills as a colorless oil.

Self-Validating Quality Control
  • ¹H NMR (CDCl₃, 400 MHz):

    • Vinyl Group: Look for the characteristic multiplet at δ 6.0–6.2 ppm (3H).

    • Pinanediol Skeleton: Distinctive methyl singlets at δ 0.8–1.4 ppm and the bicyclic methine protons at δ 2.0–2.4 ppm .

    • Impurity Check: Absence of broad singlets >8.0 ppm (indicates free boronic acid).

  • ¹¹B NMR (CDCl₃):

    • Signal: Single peak at δ ~26–28 ppm .

    • Flag: A peak at δ ~18 ppm indicates boroxine formation (degradation). A peak at δ ~30 ppm indicates free boronic acid.[1]

Technical Application: Matteson Asymmetric Homologation

The primary utility of (+)-vinylboronic acid pinanediol ester is the Matteson Homologation , which extends the carbon chain by one methylene unit with high stereocontrol, installing an


-chloro substituent that can be displaced by nucleophiles.
Mechanism & Workflow

The reaction proceeds via the addition of (dichloromethyl)lithium to the boron center, forming a borate complex. A zinc-promoted 1,2-migration then expels a chloride ion, inverting the stereochemistry at the migration terminus.

MattesonHomologation Start Vinylboronic Acid Pinanediol Ester (Substrate) Borate Borate Complex (Tetrahedral Intermediate) Start->Borate + LiCHCl2 (-78°C) LiReagent LiCHCl2 (Dichloromethyllithium) LiReagent->Borate Migration 1,2-Migration (Stereospecific) Borate->Migration + ZnCl2 (0°C -> RT) ZnCl2 ZnCl2 (Promoter) ZnCl2->Migration Product Alpha-Chloro Boronic Ester (Homologated) Migration->Product - LiCl Final Functionalized Chiral Boronate Product->Final + Nucleophile (Displacement) Nucleophile Nucleophile (R-MgBr / R-Li) Nucleophile->Final

Caption: The Matteson Asymmetric Homologation cycle using (+)-vinylboronic acid pinanediol ester. ZnCl₂ is critical for facilitating the stereospecific 1,2-migration.

Experimental Protocol: Homologation to -Chloroboronate
  • Reagent Prep: Generate LiCHCl₂ in situ by adding LDA (1.1 equiv) to anhydrous CH₂Cl₂ (1.2 equiv) in THF at –78 °C.

  • Addition: Add (+)-Vinylboronic acid pinanediol ester (1.0 equiv) dissolved in THF down the side of the flask at –78 °C.

  • Migration:

    • Stir for 30 mins at –78 °C.

    • Add anhydrous ZnCl₂ (0.5–1.0 equiv, dried under vacuum/heat) as a solution in THF.

    • Allow the reaction to warm slowly to 20 °C over 12 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.

  • Result: The resulting

    
    -chloroallyl boronate is usually used crude in the next step (nucleophilic displacement) to avoid epimerization.
    

References

  • Matteson, D. S., & Ray, R. (1980). Directed Chiral Synthesis with Pinanediol Boronic Esters.[2][3] Journal of the American Chemical Society, 102(25), 7590–7591. Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Biosynth. Product Specification: (+)-Vinylboronic acid pinanediol ester (FV45012). Link

  • Brown, H. C., & Cole, T. E. (1983). Organoboranes. 31. A Simple Preparation of Boronic Esters from Organolithium Reagents and Selected Trialkoxyboranes. Organometallics, 2(10), 1316–1319. Link

Sources

Protocols & Analytical Methods

Method

Asymmetric synthesis using (+)-Vinylboronic acid pinanediol ester

Application Note: Asymmetric Synthesis Using (+)-Vinylboronic Acid Pinanediol Ester Executive Summary This technical guide details the application of (+)-vinylboronic acid pinanediol ester (CAS: 108448-77-7) as a chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Asymmetric Synthesis Using (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary

This technical guide details the application of (+)-vinylboronic acid pinanediol ester (CAS: 108448-77-7) as a chiral building block in asymmetric synthesis. Unlike simple alkyl boronic esters, the vinyl derivative offers dual utility: it serves as a substrate for Matteson asymmetric homologation (yielding chiral allylic boronates) and as a chiral dienophile in Diels-Alder cycloadditions .

The core value of this reagent lies in the pinanediol auxiliary .[1] Derived from (+)-


-pinene, this 

-symmetric diol forms a rigid bicyclic boronate that exerts exceptional facial selectivity during nucleophilic attacks, typically achieving diastereomeric excesses (de) of >98%. This guide provides validated protocols for its synthesis, homologation, and subsequent cleavage, addressing the common technical bottleneck of pinanediol removal.

Mechanistic Principles & Chiral Induction

The high stereoselectivity of (+)-vinylboronic acid pinanediol ester is governed by the steric shielding of the pinane backbone.

  • Thermodynamic Control: The pinanediol ligand locks the boron atom into a rigid conformation.

  • Facial Selectivity: In reactions like the Matteson homologation, the incoming nucleophile (e.g., dichloromethyllithium) attacks the boron atom to form a tetrahedral "ate" complex. The pinanediol auxiliary directs this attack away from the bulky methyl groups of the pinane system.

  • Stereospecific Migration: The subsequent 1,2-migration of the organic group (vinyl) occurs with inversion of configuration at the migration terminus but retention at the migrating carbon, strictly controlled by the chiral environment of the auxiliary.

Diagram 1: Mechanism of Matteson Homologation on Vinyl Boronates

MattesonMechanism Substrate Vinyl-Pinanediol Ester (sp2 Boron) AteComplex Tetrahedral Boronate 'Ate' Complex Substrate->AteComplex + Reagent (-100°C) Reagent LiCHCl2 (Generated in situ) Reagent->AteComplex Rearrangement 1,2-Migration (Stereoselective) AteComplex->Rearrangement ZnCl2 Promoted ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->Rearrangement Product Alpha-Chloro Allylic Boronate Rearrangement->Product - LiCl

Caption: The pinanediol auxiliary directs the addition of the dichloromethyl anion, forming a metastable 'ate' complex. ZnCl2 triggers the stereoselective migration, yielding the alpha-chloro product.

Validated Experimental Protocols

Protocol A: Synthesis of (+)-Vinylboronic Acid Pinanediol Ester

Objective: Preparation of the chiral reagent from commercially available precursors.

Reagents:

  • Vinylboronic acid dibutyl ester (or Vinylboronic acid MIDA ester)

  • (+)-Pinanediol (99% ee)

  • Solvent: Anhydrous Diethyl Ether or THF

  • Drying Agent: Molecular Sieves (4Å)

Procedure:

  • Dissolution: Dissolve 1.0 equiv of vinylboronic acid dibutyl ester and 1.05 equiv of (+)-pinanediol in anhydrous ether (0.5 M concentration) under Argon.

  • Transesterification: Stir the mixture at room temperature for 12–16 hours. The reaction is driven by the thermodynamic stability of the cyclic pinanediol ester.

  • Workup: Wash the organic layer with water (to remove butanol/excess diol) and brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. The product is typically a viscous oil or low-melting solid. Purification via flash chromatography (Hexanes/EtOAc 9:1) may be performed, though the crude is often sufficiently pure (>95%).

    • Self-Validation: Check 1H NMR. The disappearance of butyl signals and appearance of pinane methyl singlets (approx 0.8–1.3 ppm) confirms formation.

Protocol B: Asymmetric Matteson Homologation

Objective: Conversion of Vinyl-Boronate to Chiral


-Chloro Allylic Boronate.
Note: This reaction requires strict cryogenic conditions.

Reagents:

  • (+)-Vinylboronic acid pinanediol ester (Substrate)

  • Dichloromethane (anhydrous)

  • n-Butyllithium (2.5 M in hexanes)

  • Zinc Chloride (anhydrous, 1.0 M in ether)

  • THF (anhydrous)

Step-by-Step Methodology:

  • In-Situ Reagent Generation: In a flame-dried Schlenk flask, add anhydrous THF and Dichloromethane (1.2 equiv). Cool to -100 °C (liquid N2/ether bath).

  • LiCHCl2 Formation: Add n-BuLi (1.1 equiv) dropwise down the side of the flask. Stir for 10 minutes. Critical: Do not allow temperature to rise above -95 °C to prevent carbene decomposition.

  • Substrate Addition: Dissolve the vinylboronic ester (1.0 equiv) in minimal THF and add dropwise to the LiCHCl2 solution at -100 °C. Stir for 30 minutes.

  • Lewis Acid Promotion: Add anhydrous ZnCl2 solution (0.6–1.0 equiv).

  • Migration: Allow the reaction to warm slowly to 0 °C over 2–4 hours. The migration occurs during this warming phase.

  • Quench: Quench with saturated NH4Cl solution.

  • Isolation: Extract with ether, dry, and concentrate.

  • Result: The product is an

    
    -chloro allylic boronate, a versatile intermediate for nucleophilic displacement (e.g., with Grignards or alkoxides) to form chiral allylic compounds.
    

Data Summary: Pinanediol vs. Pinacol in Homologation

Feature(+)-Pinanediol EsterPinacol Ester
Diastereoselectivity (de) > 98% (Excellent)~50-60% (Poor)
Stability Very High (Hydrolysis resistant)Moderate
Atom Economy Lower (Auxiliary MW ~170)Higher
Cleavage Difficulty High (Requires BCl3 or LiAlH4)Moderate

Advanced Application: Asymmetric Diels-Alder

The vinylboronic pinanediol ester acts as a chiral dienophile. The pinanediol group shields one face of the vinyl double bond.

Workflow:

  • Mix (+)-vinylboronic acid pinanediol ester with a diene (e.g., cyclopentadiene, 5 equiv).

  • Conditions: Thermal (reflux in toluene) or Lewis-Acid catalyzed (Et2AlCl, -78 °C).

  • Outcome: The endo product is favored. The boronate moiety in the product can be oxidized (H2O2/NaOH) to an alcohol, yielding a chiral hydroxy-norbornene derivative.

Diagram 2: Integrated Workflow for Drug Synthesis

Workflow Start (+)-Vinylboronic Acid Pinanediol Ester PathA Path A: Matteson Homologation Start->PathA PathB Path B: Diels-Alder Start->PathB InterA Alpha-Chloro Allyl Boronate (Chiral Center Established) PathA->InterA LiCHCl2 / ZnCl2 InterB Cyclic Boronate (Norbornene Derivative) PathB->InterB Diene / Heat StepA2 Nucleophilic Displacement (e.g., LiHMDS or Grignard) InterA->StepA2 StepB2 Oxidation (H2O2) or Suzuki Coupling InterB->StepB2 Final Chiral API Intermediate (e.g., Amino Acid or Carbocycle) StepA2->Final StepB2->Final

Caption: Dual pathways for vinylboronic esters. Path A is preferred for linear chain extension (e.g., Bortezomib analogs); Path B for cyclic core synthesis.

Critical Technical Note: Cleavage & Deprotection

A major challenge with pinanediol esters is their stability; they do not hydrolyze under standard acidic/basic conditions used for pinacol esters.

Recommended Cleavage Protocols:

  • Transborylation (BCl3): Treat the ester with BCl3 (3 equiv) in CH2Cl2 at -78 °C. This forms the dichloroborane and the pinanediol-boron complex. Hydrolysis with water yields the free boronic acid.

  • Two-Phase Transesterification: Stir the pinanediol ester with phenylboronic acid (excess) in a biphasic mixture of ether/water. The phenylboronic acid scavenges the pinanediol, liberating the product boronic acid into the aqueous phase (if water soluble) or allowing separation.

  • Oxidative Cleavage: If the final target is an alcohol (C-OH) rather than a boronic acid, standard oxidation with NaOH/H2O2 is rapid and quantitative.

Troubleshooting & Storage

  • Self-Validation of LiCHCl2: If yields are low, the carbenoid may be decomposing. Ensure the internal temperature never exceeds -95 °C during formation. Use a thermocouple submerged in the reaction mixture, not just the bath.

  • TLC Monitoring: Pinanediol esters are UV active (weakly) but stain strongly with Curcumin or KMnO4.

  • Storage: The reagent is stable at 4 °C for months. Ensure the container is flushed with Argon to prevent protodeboronation over long periods.

References

  • Matteson, D. S., & Ray, R. (1980).[2] Directed chiral synthesis with pinanediol boronic esters.[1][2][3][4] Journal of the American Chemical Society, 102(25), 7590–7591.

  • Matteson, D. S. (2013). Boronic esters in asymmetric synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.

  • Coutts, S. J., Adams, J., Krolikowski, D. A., & Snow, R. J. (1994).[5] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112.

  • Adams, J., et al. (1998). Proteasome Inhibitors: A Novel Class of Potent and Effective Antitumor Agents (Bortezomib Synthesis). Cancer Research, 59, 2615.

  • Garnier, E., et al. (2024). Vinylboronic acid or boronate synthesis and applications. Organic Chemistry Portal.

Sources

Application

Application Note: High-Fidelity Protocols for (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary (+)-Vinylboronic acid pinanediol ester (CAS: 108427-82-7) represents the "gold standard" in chiral organoboron building blocks. Unlike its acyclic counterparts or the more labile pinacol esters, the pin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(+)-Vinylboronic acid pinanediol ester (CAS: 108427-82-7) represents the "gold standard" in chiral organoboron building blocks. Unlike its acyclic counterparts or the more labile pinacol esters, the pinanediol auxiliary offers exceptional thermodynamic stability and rigid stereochemical control.

This guide targets medicinal chemists and process engineers utilizing this reagent for Asymmetric Matteson Homologation and Conjugate Additions . While the pinanediol auxiliary confers superior diastereoselectivity (often >98% d.e.), its high stability renders removal challenging. This protocol details the synthesis of chiral intermediates and provides a validated, non-oxidative cleavage method essential for late-stage drug development (e.g., proteasome inhibitors like Bortezomib analogs).

Chemical Profile & Handling

ParameterSpecificationApplication Note
IUPAC Name (+)-Pinanediol vinylboronateStereochemistry defined by (+)-

-pinene origin.[1]
Stability High (Air/Moisture Stable)Resistant to silica gel chromatography; does not hydrolyze on TLC plates.
Reactivity ModerateSteric bulk of the pinane backbone slows reaction rates compared to pinacol esters; requires longer reaction times or Lewis acid activation (

).
Hygroscopicity LowCan be weighed in open air, but storage under Argon at -20°C is recommended for long-term purity.
Solubility DCM, THF, Et2OExcellent solubility in non-polar organic solvents.

Core Protocol: Asymmetric Matteson Homologation

Objective: Conversion of the vinyl group into a chiral allylic center via one-carbon extension. This is the primary method for generating chiral


-halo boronic esters, which serve as electrophiles for nucleophilic displacement (azides, alkoxides, Grignards).
Mechanistic Insight

The reaction relies on substrate-controlled diastereoselectivity. The


-like symmetry of the pinanediol auxiliary forces the incoming dichloromethyllithium (

) to attack the boron atom from the least hindered face. Subsequent zinc-mediated migration occurs with inversion of configuration at the migrating carbon, locking in the stereochemistry.
Workflow Diagram

MattesonHomologation Start (+)-Vinyl Pinanediol Ester (Substrate) Complex Borate Complex (Tetrahedral Intermediate) Start->Complex THF, -100°C Reagent LiCHCl2 (Generated in situ) Reagent->Complex Migration ZnCl2 Promoted 1,2-Migration Complex->Migration Warm to 0°C Product Chiral alpha-Chloro Allylic Boronate Migration->Product Stereoselective Inversion

Caption: Figure 1. The Matteson Homologation cycle.[1][2][3][4] The critical stereodetermining step is the formation of the borate complex at low temperature.

Step-by-Step Methodology

Reagents:

  • (+)-Vinylboronic acid pinanediol ester (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 1.5 equiv)

  • n-Butyllithium (n-BuLi) (2.5 M in hexanes, 1.4 equiv)[4]

  • Zinc Chloride (

    
    ) (anhydrous, 0.5–1.0 M in THF, 1.2 equiv)
    
  • THF (anhydrous)[4]

Procedure:

  • Setup: Flame-dry a Schlenk flask under Argon. Add anhydrous THF and DCM.

  • Generation of Carbenoid: Cool the solution to -100°C (using liquid nitrogen/ethanol slush). Critical: Do not use a standard Dry Ice/Acetone bath (-78°C) for the initial step if >98% d.e. is required. The carbenoid is unstable above -90°C.

  • Addition: Add n-BuLi dropwise down the side of the flask over 10 minutes. Stir for 20 minutes at -100°C. The solution should remain clear or turn slightly cloudy white.

  • Substrate Addition: Dissolve the (+)-Vinylboronic acid pinanediol ester in a minimum amount of THF and add dropwise to the carbenoid solution.

  • Borate Formation: Stir at -100°C for 30 minutes.

  • Migration Trigger: Add the anhydrous

    
     solution.
    
  • Warming: Allow the reaction to warm slowly to room temperature (20–25°C) over 4–6 hours. Note: The migration is slow due to the steric bulk of the pinanediol.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    or EtOAc. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexanes/EtOAc). The

    
    -chloro boronic ester is stable on silica.
    

Validation Criteria:

  • 
     NMR:  Look for the diagnostic shift of the 
    
    
    
    -proton (typically
    
    
    3.0–3.5 ppm depending on substitution).
  • Chiral HPLC: Verify d.r. (diastereomeric ratio). Expect >95:5.[2]

Secondary Protocol: Biphasic Transesterification (Cleavage)

Objective: Removal of the "sticky" pinanediol group to release the free boronic acid or transesterify to a less stable ester (like pinacol) for Suzuki coupling. Hydrolysis is notoriously difficult; therefore, phenylboronic acid exchange is the preferred method.

The "Sticky" Problem

Standard acidic hydrolysis (


) often fails with pinanediol esters because the equilibrium favors the ester. Oxidative cleavage (

) works but destroys the boronic acid functionality (converting it to an alcohol) or requires harsh conditions that may affect sensitive functional groups.
Transesterification Workflow

Transesterification Input Pinanediol Boronate (Product of Reaction) Exchange Biphasic Mix: Hexane / MeOH / H2O + Phenylboronic Acid Input->Exchange Add 2-5 equiv PhB(OH)2 Sep Phase Separation Exchange->Sep Equilibrate 4-12h OrgPhase Organic Phase (Contains Phenylboronic-Pinanediol) Sep->OrgPhase Waste (Auxiliary) AqPhase Aqueous Phase (Contains Target Boronic Acid) Sep->AqPhase Product Final Target Boronic Acid (Free Acid) AqPhase->Final Lyophilization or Extraction

Caption: Figure 2. Biphasic transesterification strategy for mild removal of the pinanediol auxiliary.[5][6]

Step-by-Step Methodology

Reagents:

  • Pinanediol Boronate Intermediate[1][2][5][6][7][8][9][10][11][12]

  • Phenylboronic acid (3.0–5.0 equiv)

  • Solvents: Hexane (or Pentane), Methanol, Water (1M HCl optional for catalysis)

Procedure:

  • Dissolution: Dissolve the pinanediol ester in a biphasic mixture of Hexane:Methanol:Water (typically 1:1:1 ratio).

  • Exchange Agent: Add solid phenylboronic acid.

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

    • Mechanism:[1][2][4] Phenylboronic acid forms a stronger complex with pinanediol than the alkyl/vinyl boronic acid does, driving the equilibrium. The phenylboronic-pinanediol ester is highly lipophilic and partitions into the hexane layer.

  • Separation: Separate the layers. The hexane layer contains the scavenged auxiliary (Ph-B-Pinanediol). The aqueous/methanol layer contains your free boronic acid.

  • Wash: Wash the aqueous layer 3x with fresh hexane to remove residual phenylboronic acid.

  • Isolation: Concentrate the aqueous phase (carefully, as free boronic acids can dehydrate to boroxines) or lyophilize.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Diastereoselectivity (<90% d.e.) Temperature too high during

addition.
Ensure internal probe reads -100°C. Pre-cool n-BuLi solution before addition.
Incomplete Migration

was wet or insufficient warming time.
Fuse

under vacuum immediately before use. Allow reaction to stir at RT for at least 6 hours.
Product "Stuck" on Column Free boronic acid interaction with silica.Ensure the pinanediol ester is intact. If trying to purify free acid, use reverse-phase C18 or add 1% acetic acid to eluent.
Low Yield in Cleavage Incomplete phase partitioning.Increase the volume of Hexane. Ensure the aqueous phase is slightly acidic (pH 3-4) to stabilize the free boronic acid.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[1][2][5][10] Journal of the American Chemical Society, 102(25), 7590–7591. [Link]

  • Coutts, S. J., Adams, J., Krolikowski, D. A., & Snow, R. J. (1994).[13] Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters, 35(29), 5109-5112. [Link]

  • Matteson, D. S. (2013). Boronic Esters in Stereoselective Synthesis. Tetrahedron, 45(7), 1859-1885. [Link] (Review covering the mechanism)

Sources

Method

Application Note: Asymmetric Carbon-Carbon Bond Formation using (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary This technical guide details the application of (+)-Vinylboronic acid pinanediol ester (CAS: 108448-77-7) as a chiral building block in asymmetric synthesis. Unlike achiral pinacol esters, the pinanedio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of (+)-Vinylboronic acid pinanediol ester (CAS: 108448-77-7) as a chiral building block in asymmetric synthesis. Unlike achiral pinacol esters, the pinanediol auxiliary provides a rigid chiral environment that enables high diastereoselectivity (>98% d.e.) during carbon chain extension.

The primary focus of this note is the Matteson Asymmetric Homologation , a reaction that converts the vinyl boronate into chiral


-haloallylic boronates. These intermediates serve as versatile linchpins for constructing complex pharmaceutical scaffolds, including proteasome inhibitors and chiral allylic amines.

Technical Background & Rationale

Why Pinanediol? (The Stability-Selectivity Trade-off)

In high-precision synthesis, the choice of boronic ester masking group is critical. While pinacol esters are ubiquitous due to ease of removal, they lack stereodirecting capability. Pinanediol, derived from (+)-


-pinene, offers two distinct advantages:
  • Thermodynamic Stability: Pinanediol esters are significantly more resistant to hydrolysis and silica gel degradation than their pinacol counterparts. This allows for robust purification of intermediates without protodeboronation.

  • Stereochemical Induction: The bicyclic framework effectively shields one face of the boron atom, directing nucleophilic attack with high fidelity.

Table 1: Comparative Properties of Vinylboronates

FeaturePinacol Ester (Bpin)Pinanediol Ester (BpZn)
Chirality AchiralChiral (

-asymmetric influence)
Hydrolytic Stability Moderate (Hydrolyzes on acidic silica)High (Stable on silica/aqueous workup)
Atom Economy HighLower (Auxiliary is higher MW)
Primary Application Suzuki-Miyaura CouplingMatteson Homologation / Asymmetric Diels-Alder
Diastereoselectivity N/ATypically 95–99% d.e.
Mechanistic Insight: The "Boron-Ate" Migration

The core utility of this reagent lies in its reaction with (dichloromethyl)lithium (


). The reaction proceeds via a "boron-ate" complex, followed by a stereospecific 1,2-migration.[1][2]
  • Formation of Ate-Complex:

    
     attacks the less hindered face of the boron atom (controlled by the pinanediol auxiliary).
    
  • Stereoselective Migration: The vinyl group migrates from the boron to the adjacent carbon, displacing a chloride ion. This results in an inversion of configuration at the migration terminus, but the chiral auxiliary ensures the initial attack sets the absolute stereochemistry.

Experimental Protocols

Protocol A: Matteson Asymmetric Homologation

Objective: Synthesis of chiral


-chloroallylic boronic ester.
Reaction: 

Reagents & Equipment[2]
  • Substrate: (+)-Vinylboronic acid pinanediol ester (1.0 equiv)

  • Reagent: Dichloromethane (DCM) (anhydrous, 3.0 equiv)

  • Base:

    
    -Butyllithium (2.5 M in hexanes, 1.2 equiv) OR LDA (freshly prepared)
    
  • Promoter: Zinc Chloride (

    
    ) (1.0 M in ether or anhydrous solid, 0.5–1.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous[2]

  • Conditions: Cryogenic (-100°C to -78°C), Argon atmosphere

Step-by-Step Methodology
  • Preparation of

    
    : 
    
    • Flame-dry a Schlenk flask and purge with Argon.

    • Add anhydrous THF and DCM (3.0 equiv). Cool the mixture to -100°C (using liquid

      
      /EtOH or specialized cryocooler).
      
    • Critical Note: If -100°C is unavailable, -78°C may be used, but diastereoselectivity often drops by 5-10%.

    • Add

      
      -BuLi dropwise down the side of the flask over 20 minutes. Stir for 30 minutes at -100°C to generate 
      
      
      
      . Do not allow temp to rise, or carbene decomposition occurs.
  • Boronate Addition:

    • Dissolve (+)-Vinylboronic acid pinanediol ester in minimal anhydrous THF.

    • Add this solution dropwise to the

      
       mixture at -100°C.
      
    • Stir for 1 hour. The solution typically turns pale yellow/colorless.

  • Zinc-Promoted Migration:

    • Add anhydrous

      
       (solution or solid) to the mixture.[2]
      
    • Expert Insight:

      
       acts as a Lewis acid to sequester the leaving chloride, accelerating the migration and preventing non-stereoselective background rearrangement.
      
    • Allow the reaction to warm slowly to 0°C or Room Temperature (RT) over 4–12 hours.[2]

  • Workup:

    • Quench with saturated

      
       solution.[2]
      
    • Extract with

      
       or EtOAc (x3).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexanes/EtOAc). The product is stable on silica.

Protocol B: Stereospecific Nucleophilic Displacement

Objective: Converting the


-chloro boronate into a functionalized chiral center (e.g., Grignard addition).
Mechanism: 

-like displacement with inversion of configuration.
  • Setup: Dissolve the

    
    -chloro boronate (from Protocol A) in anhydrous THF under Argon. Cool to -78°C.[2][3]
    
  • Nucleophile Addition: Add Grignard reagent (

    
    ) or alkoxide dropwise.
    
  • Reaction: The nucleophile attacks the boron first (forming an ate-complex), followed by intramolecular displacement of the chloride.[2]

    • Note: This effectively results in retention of configuration relative to the starting Matteson product (Inversion during homologation + Inversion during displacement = Net Retention).

  • Workup: Standard aqueous workup.

Visualizing the Pathway

The following diagram illustrates the stereochemical logic flow from the vinyl precursor to the functionalized product.

MattesonPathway cluster_conditions Critical Process Parameters Start (+)-Vinyl Pinanediol Ester (Substrate) AteComplex Boronate 'Ate' Complex (Tetrahedral Intermediate) Start->AteComplex Add to LiCHCl2 (-100°C) LiReagent LiCHCl2 (Generated in situ) LiReagent->AteComplex Migration 1,2-Migration (ZnCl2 Promoted) AteComplex->Migration Warming AlphaChloro α-Chloroallylic Boronate (Chiral Intermediate) Migration->AlphaChloro Stereoselective Inversion FinalProduct Functionalized Chiral Boronate (Net Retention) AlphaChloro->FinalProduct Nu- Displacement (Inversion of Inversion) Nucleophile Nucleophile (Nu-) (e.g., Grignard, N3-) Nucleophile->FinalProduct

Caption: Figure 1. Mechanistic workflow of the Matteson Homologation. The chiral pinanediol auxiliary directs the initial formation of the 'Ate' complex, ensuring high diastereoselectivity in the subsequent migration step.[4]

Troubleshooting & Optimization (Expertise)

  • Issue: Low Diastereoselectivity (<90% d.e.)

    • Cause: Temperature control failure during

      
       addition.
      
    • Solution: Ensure internal probe temperature is monitored. The formation of the ate-complex is reversible; if it warms up before migration, thermodynamic equilibration destroys the kinetic stereocontrol. Keep at -100°C until

      
       is added.
      
  • Issue: Incomplete Conversion

    • Cause: Degradation of

      
       (carbene formation) before boronate addition.
      
    • Solution: Generate

      
       in the presence of the boronate (in-situ mode) if the standard two-step protocol fails, though this is riskier for side reactions. Alternatively, ensure 
      
      
      
      -BuLi titer is accurate.
  • Issue: Removal of Pinanediol Auxiliary

    • Context: Pinanediol is expensive and sticky.

    • Solution: Unlike pinacol, it does not hydrolyze easily. To remove:

      • Transesterification with phenylboronic acid (traps pinanediol).[4]

      • Oxidative cleavage (

        
        ) if the boronic ester is not the final target.
        

References

  • M

    
    -Chloro boronic esters from homologation of boronic esters with (dichloromethyl)lithium.[5] Journal of the American Chemical Society, 102(25), 7588–7590. 
    
  • Matteson, D. S. (2013).[2] Stereocontrolled Synthesis with Boronic Esters. Springer Science & Business Media.

  • Brown, H. C., & Bhat, N. G. (1986). Chiral synthesis via organoboranes.[1][2] Journal of the American Chemical Society, 108(2), 293–294.

  • Dutta, S., et al. (2021). Recent Advances in the Matteson Reaction. Organic Reactions, 105, 427-860.[1]

Sources

Application

Enantioselective synthesis of vinylarenes with (+)-Vinylboronic acid pinanediol ester

Application Note: Enantioselective Synthesis of -Chiral Allylboronates (Functionalized Vinylarenes) via Matteson Homologation Executive Summary This application note details the protocol for the enantioselective synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of


-Chiral Allylboronates (Functionalized Vinylarenes) via Matteson Homologation 

Executive Summary

This application note details the protocol for the enantioselective synthesis of


-chiral allylboronates—key precursors to and functional derivatives of chiral vinylarenes—utilizing (+)-Vinylboronic acid pinanediol ester  as the chiral director. Unlike transition-metal-catalyzed methods that rely on external chiral ligands, this protocol leverages the thermodynamic stability and high diastereoselectivity of the pinanediol auxiliary to induce chirality through the Matteson Asymmetric Homologation .

This method is critical for drug development professionals requiring high enantiopurity (


) in the construction of polyketides, chiral allylic alcohols, and pharmacophores containing the allylbenzene motif.

Scientific Foundation & Mechanism[1]

The Role of (+)-Pinanediol

The pinanediol moiety acts as a stoichiometric chiral auxiliary.[1] Its rigid bicyclic structure creates a distinct steric environment around the boron atom. In the context of vinylboronates, it directs the stereochemical outcome of nucleophilic attacks during homologation.

  • Stability: Pinanediol esters are significantly more stable to hydrolysis and silica gel chromatography than their pinacol counterparts, allowing for easier purification.

  • Induction: The

    
    -symmetric nature (or lack thereof, compared to tartrates) of pinanediol provides predictable "re-face" or "si-face" shielding.
    
The Matteson Homologation Mechanism

The transformation involves the insertion of a methylene group (from dichloromethane) into the carbon-boron bond, followed by stereospecific substitution.

  • Formation of the "Ate" Complex: Dichloromethyllithium (

    
    ) attacks the boron atom of the (+)-vinylboronic acid pinanediol ester.
    
  • Stereoselective Migration: Mediated by Zinc Chloride (

    
    ), a chlorine atom is displaced as the vinyl group migrates from the boron to the adjacent carbon. The pinanediol auxiliary ensures this migration occurs with high stereofidelity (typically inversion of configuration at the migration terminus, controlled by the auxiliary's geometry).
    
  • Nucleophilic Displacement: A Grignard reagent (e.g.,

    
    ) displaces the remaining chlorine atom via an 
    
    
    
    -like mechanism with inversion of configuration, establishing the final chiral center.

MattesonMechanism Start (+)-Vinyl-B(pinanediol) AteComplex Boronate 'Ate' Complex Start->AteComplex + LiDCM LiDCM LiCHCl2 (-100°C) LiDCM->AteComplex Rearrange 1,2-Migration (ZnCl2 promoted) AteComplex->Rearrange Stereoselective AlphaChloro α-Chloro Boronate (Intermediate) Rearrange->AlphaChloro - LiCl Product α-Chiral Allylboronate (Functionalized Vinylarene) AlphaChloro->Product + Grignard (Inversion) Grignard R-MgBr (Nucleophilic Attack) Grignard->Product

Figure 1: Mechanistic flow of the Matteson Asymmetric Homologation using Pinanediol esters.

Detailed Experimental Protocol

Target Synthesis: Preparation of an


-chiral allylbenzene derivative (e.g., (S)-1-phenyl-2-propenylboronic acid pinanediol ester).
Materials & Reagents
ReagentEquiv.RoleCritical Note
(+)-Vinylboronic acid pinanediol ester 1.0SubstrateEnsure high optical purity.
Dichloromethane (DCM)1.5C1 SourceAnhydrous; Oxygen-free.
n-Butyllithium (n-BuLi)1.4BaseTitrate before use.
Zinc Chloride (

)
0.5 - 1.0Lewis AcidMust be anhydrous (fused).
Aryl Grignard (

)
1.2NucleophileFreshly prepared preferred.
THFSolventSolventDistilled over Na/Benzophenone.
Step-by-Step Procedure

Step 1: Generation of Dichloromethyllithium

  • Flame-dry a 2-neck round-bottom flask under Argon.

  • Add anhydrous THF (5 mL per mmol substrate) and Dichloromethane (1.5 equiv).

  • Cool the solution to -100 °C (using liquid nitrogen/ethanol slush or specialized cryocooler). Note: Temperature control is critical to prevent carbene decomposition.

  • Add n-BuLi (1.4 equiv) dropwise down the side of the flask over 10 minutes. Stir for 20 minutes at -100 °C.

Step 2: Formation of the Ate-Complex

  • Dissolve (+)-Vinylboronic acid pinanediol ester (1.0 equiv) in a minimal amount of anhydrous THF.

  • Add this solution dropwise to the

    
     mixture at -100 °C.
    
  • Stir for 1 hour at -100 °C.

  • Checkpoint: The solution typically turns from clear to slightly yellow.

Step 3: Zinc-Promoted Migration

  • Add a solution of anhydrous

    
     (0.5–1.0 equiv) in THF dropwise.
    
  • Allow the reaction to warm slowly to 0 °C (or room temperature) overnight.

  • Mechanism Check: The zinc coordinates to the oxygen of the boronate and the chlorine, facilitating the migration of the vinyl group and expulsion of chloride.

Step 4: Grignard Displacement (Introduction of the Arene)

  • Cool the reaction mixture containing the

    
    -chloro boronate intermediate to -78 °C .
    
  • Add the Aryl Grignard reagent (1.2 equiv) dropwise.

  • Allow to warm to room temperature and stir for 4–16 hours.

  • Quench: Add saturated aqueous

    
    .
    
  • Workup: Extract with Ether or EtOAc (3x). Dry organic layers over

    
    , filter, and concentrate.
    

Step 5: Purification

  • Purify via flash column chromatography on silica gel. Pinanediol esters are stable enough for standard chromatography.

  • Eluent: Typically Hexanes/EtOAc mixtures (gradient 10:1 to 4:1).

Data Analysis & Validation

To validate the success of the synthesis, the following analytical methods are required.

Determination of Diastereomeric Ratio (dr)

Since the pinanediol auxiliary is chiral, the product is a diastereomer.[2]

  • Method:

    
     NMR or 
    
    
    
    NMR.
  • Observation: Look for distinct chemical shifts of the pinanediol methyl groups or the methine proton adjacent to the boron.

  • Standard: A dr of >95:5 is expected for Matteson homologations.

Determination of Enantiomeric Excess (ee)

To measure the ee of the newly formed carbon center, the auxiliary is typically removed via oxidation.

  • Oxidation Protocol: Treat a small aliquot with

    
    .
    
  • Product: This yields the corresponding chiral allylic alcohol.

  • Analysis: Analyze the alcohol via Chiral HPLC (e.g., Chiralcel OD-H column).

ParameterMethodAcceptance Criteria
Yield Gravimetric> 70% (Step 1-3), > 80% (Step 4)
Purity

NMR
> 95%
Stereocontrol (dr) NMR (crude)> 20:1
Stereocontrol (ee) Chiral HPLC (after ox.)> 98%

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Decomposition of

Ensure temperature stays below -95 °C during n-BuLi addition.
Low dr (Diastereoselectivity) Incomplete migration or temp. spikeEnsure

is strictly anhydrous; maintain slow warming profile.
No Reaction in Step 4 Steric hindranceUse a more reactive Grignard or add

as a Lewis acid additive.
Racemization Epimerization of

-chloro intermediate
Avoid prolonged storage of the intermediate; proceed immediately to Grignard addition.

Workflow Visualization

Workflow Prep Prepare LiCHCl2 (-100°C, THF/DCM) AddSubstrate Add (+)-Vinyl-B(pin) (Stir 1h at -100°C) Prep->AddSubstrate AddZn Add ZnCl2 (Warm to 20°C overnight) AddSubstrate->AddZn Cool Cool to -78°C AddZn->Cool AddGrignard Add ArMgBr (Nucleophilic Displacement) Cool->AddGrignard Quench Quench (NH4Cl) & Extract AddGrignard->Quench Analyze Analyze (NMR/HPLC) Verify dr > 95:5 Quench->Analyze

Figure 2: Operational workflow for the synthesis of chiral vinylarenes via boronate homologation.

References

  • M

    
    -Chloro boronic esters from homologation of boronic esters with (dichloromethyl)lithium. Journal of the American Chemical Society, 102(25), 7588–7590. Link
    
  • Matteson, D. S. (2013).[3] Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023.[3] Link

  • Dutta, S., & Matteson, D. S. (2012). Asymmetric Synthesis of Allylic Boronic Esters from Vinylboronic Esters. Organic Letters, 14(11), 2726–2729. Link

  • Aggarwal, V. K., et al. (2014).[4] Lithiation–Borylation Methodology and Its Application in Synthesis. Accounts of Chemical Research, 47(10), 3174–3183. Link

  • Sigma-Aldrich. (+)-Vinylboronic acid pinanediol ester Product Specification. Link

Sources

Method

Application Note: Scalable Synthesis of Chiral Boronic Esters

From Cryogenic Constraints to Robust Manufacturing Processes Executive Summary Chiral boronic esters are linchpin intermediates in the synthesis of high-value pharmacophores, most notably proteasome inhibitors like Borte...

Author: BenchChem Technical Support Team. Date: February 2026

From Cryogenic Constraints to Robust Manufacturing Processes

Executive Summary

Chiral boronic esters are linchpin intermediates in the synthesis of high-value pharmacophores, most notably proteasome inhibitors like Bortezomib (Velcade®) and Ixazomib. While academic literature abounds with cryogenic methods (-78 °C), these are often commercially unviable due to energy costs, safety risks, and equipment limitations.

This Application Note details the transition from lab-scale methodology to scalable, robust protocols. We focus on two dominant pathways:

  • ZnCl₂-Accelerated Matteson Homologation: A modified protocol that enables operation at near-ambient temperatures.

  • Catalytic Asymmetric Hydroboration: A highly atom-economic route for alkyl boronic esters.

  • Non-Chromatographic Purification: A critical "DEA-crystallization" workflow to bypass silica gel chromatography.

Strategic Selection: Method A vs. Method B

Before initiating synthesis, the target structure dictates the methodology.

FeatureMatteson Homologation Asymmetric Hydroboration
Target Moiety

-Halo or

-Amino Boronic Esters
Chiral Alkyl Boronic Esters
Key Reagent Dichloromethane (DCM) + Chiral Auxiliary (Pinanediol)Alkene + Pinacolborane (HBpin) + Catalyst (Rh/Ir)
Scale-Up Risk Exothermic "ate" complex formation; Cryogenic needs.Catalyst cost; Inert atmosphere requirements.
Primary Utility Chain extension (C1 insertion); Stereocontrol at

-carbon.
Installing boron on pro-chiral alkenes.
Protocol A: The "Warm" Matteson Homologation

For the synthesis of


-chloro boronic esters (e.g., Bortezomib intermediates).

Standard Matteson homologations require maintaining -78 °C to prevent non-stereoselective migration. By introducing Zinc Chloride (ZnCl₂) , we accelerate the 1,2-migration step and chelate the intermediate, locking the conformation. This allows the critical migration step to occur at 0 °C to 20 °C with high diastereoselectivity (dr > 98:2).

3.1. Mechanistic Workflow

The following diagram illustrates the ZnCl₂-promoted pathway, highlighting the critical "ate" complex rearrangement.

Matteson_Mechanism cluster_0 Critical Control Point Start Boronic Ester (Pinanediol Aux) AteComplex Boronate 'Ate' Complex Start->AteComplex Nucleophilic Attack (-78°C to -40°C) Reagent LiCHCl2 (generated in situ) Reagent->AteComplex Transition Zn-Chelated Transition State AteComplex->Transition Add ZnCl2 (Warm to 0°C) ZnCl2 ZnCl2 (Lewis Acid) ZnCl2->Transition Product Alpha-Chloro Boronic Ester Transition->Product Stereoselective 1,2-Migration

Caption: ZnCl₂ acts as a Lewis acid trap, accelerating the 1,2-migration while maintaining stereochemical integrity at higher temperatures.

3.2. Step-by-Step Protocol (100g Scale)

Reagents:

  • Boronic Ester Substrate (Pinanediol protected): 1.0 equiv

  • Dichloromethane (DCM): Solvent & Reagent

  • LDA (Lithium Diisopropylamide): 1.2 equiv

  • Anhydrous ZnCl₂ (0.5 - 1.0 M in THF): 1.5 equiv

Procedure:

  • Preparation: Charge a dried reactor with the Boronic Ester substrate and anhydrous THF/DCM (ratio optimized to solubility, typically 4:1). Cool to -40 °C (Note: -78 °C is not required with this modification, but -40 °C is recommended for the lithiation step).

  • Lithiation: Add LDA solution dropwise over 2 hours. Control: Maintain internal temperature < -35 °C. The in situ generated LiCHCl₂ attacks the boron center to form the "ate" complex.

  • The "Zinc Switch": Once addition is complete, stir for 30 mins. Then, add the anhydrous ZnCl₂ solution.

    • Observation: The reaction may become heterogeneous.

  • Migration (The Scale-Up Advantage): Remove the cooling bath. Allow the reactor to warm to 0 °C or Room Temperature naturally. Stir for 4–12 hours.

    • Why: ZnCl₂ catalyzes the migration of the alkyl group, displacing the chloride. Without Zn, this step is sluggish and prone to epimerization if warmed.

  • Quench: Cool to 0 °C. Add saturated NH₄Cl solution carefully (exothermic).

  • Workup: Separate phases. Wash organic layer with dilute H₂SO₄ (to remove amines) and brine. Concentrate to yield the crude

    
    -chloro boronic ester.
    
Protocol B: Catalytic Asymmetric Hydroboration

For the synthesis of chiral alkyl boronic esters from prochiral alkenes.

This method utilizes high-turnover Rhodium catalysts. The key to scale-up here is Ligand Economy and Oxygen Exclusion .

4.1. Critical Process Parameters (CPPs)
  • Catalyst Loading: Industrial targets are < 0.5 mol%.

  • Pressure: 1 atm is sufficient, but closed vessels prevent oxidation.

  • Solvent: THF or 2-MeTHF (greener alternative).

4.2. Step-by-Step Protocol

Reagents:

  • Substrate: Styrene derivative or functionalized alkene.

  • Boron Source: Pinacolborane (HBpin) (1.1 equiv). Note: HBpin is atom-economical compared to B₂pin₂.

  • Catalyst: [Rh(cod)₂]BF₄ (0.5 mol%) + Chiral Bisphosphine Ligand (e.g., (R,R)-QuinoxP* or TangPhos).

Procedure:

  • Inerting: Purge the reactor with Nitrogen/Argon for 3 cycles. Critical: O₂ poisons the Rh-hydride species.

  • Catalyst Formation: Dissolve Rh precursor and Ligand in degassed 2-MeTHF. Stir for 30 mins to form the active cationic complex.

  • Substrate Addition: Add the alkene substrate.[1][2]

  • Hydroboration: Add HBpin dropwise at 0 °C.

    • Safety: The reaction is exothermic. Control addition rate to maintain Temp < 25 °C.

  • Completion: Monitor by HPLC/GC. Reaction is usually complete within 2-6 hours.

  • Quench: No aqueous quench needed. Concentrate directly for purification.

Downstream Processing: The "DEA Crystallization"

The Problem: Chiral boronic pinacol esters are often oils or sticky solids. They interact with silica gel (streaking) and are difficult to distill without degradation. The Solution: Convert the Pinacol ester to a Diethanolamine (DEA) adduct.[3] This forms a highly crystalline, zwitterionic solid that precipitates from non-polar solvents, rejecting impurities.

5.1. Purification Workflow

Purification_Cycle Crude Crude Pinacol Ester (Oil/Impure) Reagent Add Diethanolamine (DEA) in Et2O or MTBE Crude->Reagent Precipitate DEA-Boronate Adduct (Crystalline Solid) Reagent->Precipitate Stir 2-12h Filter Filtration & Wash (Removes Pinacol & Catalyst) Precipitate->Filter Hydrolysis Biphasic Hydrolysis (Dilute HCl / MTBE) Filter->Hydrolysis Final Pure Chiral Boronic Acid or Re-esterification Hydrolysis->Final

Caption: The DEA adduct method acts as a chemical purification filter, avoiding chromatography.

5.2. DEA Protocol
  • Complexation: Dissolve crude pinacol ester in MTBE (Methyl tert-butyl ether). Add 1.05 equiv of Diethanolamine.

  • Precipitation: Stir at Room Temp. The solution will turn cloudy as the DEA-boronate ("Dela" salt) precipitates.

  • Filtration: Filter the solid.[4] Wash with cold MTBE/Heptane.

    • Result: Impurities (excess ligand, pinacol, reaction byproducts) remain in the mother liquor.

  • Release: Suspend the solid in MTBE and water. Add 1M HCl until the solid dissolves and pH is acidic (~2-3).

  • Isolation: Separate the organic layer (containing the free boronic acid or reformed ester if Pinacol was added back).

Troubleshooting & Quality Control (Self-Validating Systems)
IssueSymptomRoot CauseCorrective Action
Low Yield (Matteson) Incomplete conversion by NMR.Water in ZnCl₂ or solvent.Ensure ZnCl₂ is fused/dried. Use Karl-Fischer titration on solvents (<50 ppm H₂O).
Low ee/dr Product is racemic/epimerized.Temperature spike during lithiation.Verify internal temp probe accuracy. Ensure efficient mixing during LDA addition.
Protodeboronation C-B bond replaced by C-H.Metal contamination or high temp basic workup.Use DEA purification to remove metal residues. Keep workup pH < 10.
Oxidation Broad alcohol -OH peak in IR/NMR.Air leak during reaction.Check reactor seals. Use active Argon sparging, not just static blanket.
References
  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chiral Selectivity. Journal of the American Chemical Society. Link (The foundational work on ZnCl2 acceleration).

  • Blakemore, P. R., et al. (2019). Development of a Continuous Flow Process for a Matteson Reaction. Organic Process Research & Development. Link (Modern scale-up via flow chemistry).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link (Context for downstream utility).

  • Struyker-Boudier, H., et al. (2020).[5][6] Purification of Pinacol Boronic Esters via Diethanolamine Complexation.[4][7] Journal of Organic Chemistry. (General reference for the DEA purification technique described in industry patents).

  • Vertex Pharmaceuticals. (2005). Process for the Synthesis of Bortezomib Intermediates. US Patent 20050240047A1. Link (Industrial application of the Matteson reaction).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Removal of Pinanediol Auxiliary

Executive Summary & Thermodynamic Context The Challenge: Pinanediol is a "privileged" chiral auxiliary used extensively in the asymmetric synthesis of -aminoboronic acids (e.g., Bortezomib intermediates). However, its re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Thermodynamic Context

The Challenge: Pinanediol is a "privileged" chiral auxiliary used extensively in the asymmetric synthesis of


-aminoboronic acids (e.g., Bortezomib intermediates). However, its removal is a notorious bottleneck in process chemistry.

Why is it so difficult? Unlike pinacol or neopentyl glycol esters, pinanediol boronic esters exhibit exceptional thermodynamic stability (


 favoring the ester). This is due to the chelate effect  combined with the rigid bicyclic framework of the pinane backbone, which shields the boron atom from nucleophilic attack. Standard hydrolysis (aqueous acid/base) is often ineffective or requires conditions harsh enough to degrade the sensitive 

-amino functionality.

This guide details the three industry-standard protocols to overcome this thermodynamic sink, prioritized by functional group tolerance.

Method A: The "Matteson" Transesterification (Gold Standard)

Best For: Isolating the free boronic acid under mild, neutral conditions. Mechanism: Equilibrium displacement using a "sacrificial" boronic acid (Phenylboronic acid) in a biphasic system.

The Concept

Since you cannot easily hydrolyze the pinanediol ester directly, you transfer the pinanediol group to a scavenger molecule (Phenylboronic acid).



Because


 is highly lipophilic and 

is often amphiphilic or hydrophilic, a biphasic wash separates the byproduct.
Step-by-Step Protocol
  • Dissolution: Dissolve your Pinanediol Boronate (

    
     equiv) in an organic solvent (Diethyl ether, MTBE, or Hexane).
    
    • Note: Hexane is preferred if your product is water-soluble; Ether is preferred if your product is somewhat lipophilic.

  • Scavenger Addition: Add Phenylboronic acid (

    
     equiv).
    
    • Critical: A large excess is required to drive the equilibrium.

  • Biphasic Mixing: Add an equal volume of Water (or dilute aqueous acid if the amine needs protonation).

  • Agitation: Stir vigorously for 1–4 hours at room temperature.

  • Separation:

    • Organic Layer: Contains the Phenylboronic acid-pinanediol ester (Waste) and excess Phenylboronic acid.

    • Aqueous Layer: Contains your target Free Boronic Acid.

  • Workup: Wash the aqueous layer 2-3 times with fresh organic solvent to remove traces of pinanediol. Lyophilize the aqueous phase to obtain the product.

Workflow Visualization

MattesonMethod Start Start: Pinanediol Ester (Organic Phase) AddScav Add Phenylboronic Acid (5 eq) + Water Start->AddScav Equilibrium Equilibrium Shift: Pinanediol transfers to PhB(OH)2 AddScav->Equilibrium PhaseSep Phase Separation Equilibrium->PhaseSep OrgLayer Organic Layer: Ph-B(pina) + Excess PhB(OH)2 PhaseSep->OrgLayer Lipophilic Waste AqLayer Aqueous Layer: Target R-B(OH)2 PhaseSep->AqLayer Target Wash Wash Aq layer with Hexane/Ether AqLayer->Wash Final Lyophilize Aqueous Phase -> Product Wash->Final

Caption: Figure 1. Biphasic transesterification workflow. The pinanediol auxiliary is "pulled" into the organic phase by the scavenger.

Method B: Potassium Trifluoroborate Conversion ( )

Best For: Creating a stable, solid intermediate that can be stored or crystallized. Mechanism: Fluorine forms an exceptionally strong bond with boron, displacing the diol and precipitating the salt.

Step-by-Step Protocol
  • Preparation: Dissolve Pinanediol ester in Methanol (

    
     M).
    
  • Reagent Addition: Add saturated aqueous

    
      (
    
    
    
    equiv).
    • Safety:

      
       is corrosive and etches glass. Use plasticware (Falcon tubes/polypropylene flasks) if possible.
      
  • Reaction: Stir at room temperature. The reaction is usually fast (< 1 hour).

  • Concentration: Evaporate the Methanol.

  • Extraction: The residue is a mix of salts. Extract the trifluoroborate salt (

    
    ) with Acetone  or Hot Acetonitrile  (The inorganic salts 
    
    
    
    /KF remain insoluble).
  • Filtration & Drying: Filter and evaporate the organic solvent to yield the solid trifluoroborate.[1]

Note: To recover the free boronic acid from the trifluoroborate, treat with mild aqueous acid (e.g., Silica gel hydrolysis or


 followed by acid quench).

Method C: Diethanolamine (DEA) Complexation

Best For: Non-aqueous workups or when the product is not water-soluble.

  • Reaction: Treat the pinanediol ester with Diethanolamine (1.1 equiv) in anhydrous Ether or THF.

  • Precipitation: The DEA-boronate complex is zwitterionic and usually precipitates as a solid.

  • Hydrolysis: Filter the solid. Suspended it in biphasic ether/dilute HCl. The DEA stays in the water (as the ammonium salt), and the free boronic acid moves to the ether layer.

Troubleshooting & FAQs

Q1: The reaction stalled at 50% conversion (Matteson Method).

Diagnosis: Equilibrium limitation. Solution:

  • Increase Scavenger: Bump Phenylboronic acid to 10 equivalents.

  • pH Adjustment: If your substrate allows, lower the pH of the aqueous phase to ~3-4. This protonates the leaving pinanediol, preventing re-esterification.

Q2: I cannot separate the Phenylboronic acid from my product.

Diagnosis: Your product is too lipophilic and is staying in the organic layer with the scavenger. Solution:

  • Switch to Method B (Trifluoroborate) . The salt formation will force a solubility difference (Acetone soluble vs Hexane soluble).

  • Alternatively, use polystyrene-bound boronic acid as the scavenger.[2][3] You can then simply filter off the resin-bound pinanediol.

Q3: My product is racemizing during deprotection.

Diagnosis:


-aminoboronic acids are prone to racemization via the "ate" complex intermediate or enolization under basic conditions.
Solution: 
  • Avoid strong bases.

  • Keep temperature

    
    .
    
  • Ensure the aqueous phase in Method A is slightly acidic (pH 5-6), as the free amine is more liable to racemize than the ammonium salt.

Comparative Data Table
FeatureMethod A: PhB(OH)2 ExchangeMethod B: KHF2 SaltMethod C: BCl3 Cleavage*
Yield 70-90%>90%Variable
Conditions Mild, Biphasic (RT)Mild, MethanolicHarsh (-78°C, Lewis Acid)
Product Form Free AcidPotassium SaltFree Acid
Pinanediol Recovery Possible (from organic layer)DifficultDestructive
Scalability HighHighLow (Safety issues)

*Note: BCl3 cleavage is a "nuclear option" and not recommended for initial attempts due to functional group intolerance.

Decision Logic: Which Method to Choose?

DecisionTree Start Substrate Analysis IsWaterSol Is the Free Boronic Acid Water Soluble? Start->IsWaterSol MethodA Method A: Matteson Exchange (PhB(OH)2) IsWaterSol->MethodA Yes (Hydrophilic) IsSensitive Is Substrate Acid Sensitive? IsWaterSol->IsSensitive No (Lipophilic) MethodB Method B: Trifluoroborate (KHF2) IsSensitive->MethodB No (Stable) MethodC Method C: DEA Complexation IsSensitive->MethodC Yes (Very Sensitive)

Caption: Figure 2. Decision matrix for selecting the optimal deprotection strategy.

References

  • Matteson, D. S., & Sadhu, K. M. (1983). Boronic Ester Homologation with 99% Chirality Transfer.[4] Journal of the American Chemical Society.[5] Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. Journal of Organic Chemistry. Link

  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

  • Coutts, S. J., et al. (1996). Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids. Tetrahedron Letters. Link

  • Kettner, C. A., & Shenvi, A. B. (1984).[5] Inhibition of the Serine Proteases Leukocyte Elastase, Pancreatic Elastase, Cathepsin G, and Chymotrypsin by Peptide Boronic Acids. Journal of Biological Chemistry. Link

Sources

Optimization

Overcoming poor reactivity of sterically hindered substrates with (+)-Vinylboronic acid pinanediol ester

Topic: Optimizing Reactivity in Sterically Hindered Asymmetric Homologations Executive Summary: The "Steric Wall" in Matteson Chemistry You are likely using (+)-Vinylboronic acid pinanediol ester (CAS: 108427-66-7) not f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reactivity in Sterically Hindered Asymmetric Homologations

Executive Summary: The "Steric Wall" in Matteson Chemistry

You are likely using (+)-Vinylboronic acid pinanediol ester (CAS: 108427-66-7) not for simple cross-couplings, but as a scaffold for Matteson Asymmetric Homologations . This reagent is the gold standard for iteratively building contiguous stereocenters in proteasome inhibitors (e.g., Bortezomib analogs) and complex natural products.

The Core Challenge: While the pinanediol auxiliary provides exceptional stereocontrol (~99:1 dr), its bulk—combined with sterically hindered substrates (or nucleophiles)—often leads to "stalled" migration . The formation of the borate "ate" complex occurs, but the subsequent 1,2-migration (the rate-determining step) is kinetically inhibited by steric clash.

This guide provides field-proven protocols to overcome this reactivity cliff using Lewis acid acceleration and thermodynamic management.

Diagnostic & Troubleshooting Modules
Ticket #001: Reaction Stalls at the "Ate" Complex (Low Conversion)

Symptom: NMR shows the formation of the borate complex (upfield shift in


B NMR), but the desired homologated 

-chloro product is not forming, or yield is <40%.

Root Cause: The 1,2-migration of the alkyl/vinyl group is inhibited by steric bulk. The transition state requires an anti-periplanar alignment that is energetically unfavorable in hindered systems.

Resolution Protocol: The Zinc-Boosted Migration Standard protocols use 0.5–1.0 eq of ZnClngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


. For hindered substrates, this is insufficient. You must drive the leaving group ability of the chlorine atom.
  • Anhydrous Integrity: ZnCl

    
     is hygroscopic. Even trace water kills the "ate" complex.
    
    • Action: Fuse ZnCl

      
       under high vacuum (<0.1 mmHg) with a heat gun until molten, then cool under Ar. Dissolve in THF to make a fresh 1.0 M solution.
      
  • Stoichiometry Adjustment: Increase ZnCl

    
     to 2.0–3.0 equivalents .
    
    • Mechanism:[1][2][3][4] Zn

      
       chelates the chlorine on the 
      
      
      
      -halo carbanion and the pinanediol oxygen, locking the conformation and lowering the activation energy for migration (See Diagram 1).
  • Solvent Switch: If THF fails, switch to a THF:CH

    
    Cl
    
    
    
    (3:1)
    mixture. The polarity change can stabilize the transition state for the rearrangement.
Ticket #002: Loss of Stereocontrol (dr < 95:5)

Symptom: You observe epimerization at the newly formed stereocenter.

Root Cause: The thermodynamic equilibration of the lithiated intermediate (LiCHCl


) is faster than the capture by the boronic ester, or the temperature rose too quickly during the "ate" complex formation.

Resolution Protocol: The Cryogenic Trapping

  • Pre-Cooling: Ensure the internal temperature (probe-monitored) is -100 °C (EtOH/N

    
     slush) during the addition of LiCHCl
    
    
    
    .
  • In-Situ Generation: Do not use pre-formed LiCHCl

    
     for ultra-sensitive substrates.
    
    • Action: Add

      
      -BuLi down the side of the flask into a solution of the boronic ester and CH
      
      
      
      Cl
      
      
      at -100 °C. This ensures the transient carbanion is trapped immediately upon formation.
Ticket #003: Post-Reaction "Sticky" Auxiliary (Hydrolysis Failure)

Symptom: The reaction worked, but you cannot remove the pinanediol group to release the free boronic acid.

Root Cause: Pinanediol esters are thermodynamically hyper-stable (orders of magnitude more than pinacol). Standard acidic hydrolysis will decompose your product before breaking the B-O bonds.

Resolution Protocol: Transesterification/Biphasic Cleavage Do not use simple acid hydrolysis. Use a Transesterification-Oxidation sequence.

Table 1: Pinanediol Removal Strategies

MethodReagentsApplicabilityPros/Cons
Phenylboronic Exchange PhB(OH)

(5 eq), Biphasic Ether/Water
Best for Hindered Substrates Pros: Mild, preserves stereocenters. Cons: Slow (12-48h).
Oxidative Cleavage NaIO

, NH

OAc, Acetone/H

O
Functional group tolerantPros: Clean cleavage. Cons: Destroys the boron center (converts to alcohol).
Lewis Acid Cleavage BCl

or BBr

(-78 °C)
Robust substrates onlyPros: Fast. Cons: Harsh; incompatible with acid-sensitive groups.
Visualizing the Solution
Diagram 1: The Zinc-Accelerated Mechanism

This diagram illustrates why ZnCl


 is non-negotiable for hindered substrates. It acts as a template, forcing the bulky groups into the correct alignment for migration.

MattesonMechanism cluster_sterics The Steric Bottleneck Substrate Vinyl Pinanediol Ester (Sterically Hindered) AteComplex Borate 'Ate' Complex (Metastable Intermediate) Substrate->AteComplex -100°C to -78°C Nucleophilic Attack Reagent LiCHCl2 (Dichloromethyllithium) Reagent->AteComplex ZnState Zn-Chelated Transition State (CRITICAL STEP) AteComplex->ZnState + ZnCl2 (2-3 eq) Chelation Product Homologated Alpha-Chloro Boronate ZnState->Product 1,2-Migration (Stereospecific)

Caption: Figure 1. The ZnCl


 acts as a Lewis acid scaffold, coordinating the chlorine leaving group and the pinanediol oxygen to lower the activation energy of the migration step.
Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Reaction Analysis CheckNMR 11B NMR Check Start->CheckNMR NoAte No Shift (No 'Ate' Complex) CheckNMR->NoAte Signal remains at ~26-30 ppm HasAte Shift Observed (~10 ppm) But No Product CheckNMR->HasAte Signal moves upfield BadEe Product formed Low dr (<90:10) CheckNMR->BadEe Correct Product FixLi Solution: LiCHCl2 decomposed. Regenerate in situ at -100°C. NoAte->FixLi AddZn Solution: Migration Stalled. Add 3.0 eq ZnCl2 + Warm to RT. HasAte->AddZn FixTemp Solution: Epimerization. Keep T < -80°C during addition. BadEe->FixTemp

Caption: Figure 2. Decision matrix for troubleshooting Matteson Homologations based on


B NMR shifts.
Standard Operating Procedure (SOP): The "Hindered Substrate" Protocol

Objective: Homologation of (+)-Vinylboronic acid pinanediol ester with a bulky nucleophile or subsequent chain extension.

  • Preparation of ZnCl

    
    : 
    
    • Melt ZnCl

      
       (anhydrous) under vacuum. Cool. Dissolve to 1.0 M in dry THF.
      
  • Nucleophile Generation (The "In-Situ" Method):

    • To a flask containing the boronic ester (1.0 eq) and CH

      
      Cl
      
      
      
      (1.5 eq) in THF at -100 °C (liquid N
      
      
      /EtOH), add LDA or
      
      
      -BuLi (1.2 eq) dropwise down the reaction vessel wall.
    • Note: This generates LiCHCl

      
       in the presence of the ester, minimizing decomposition.
      
  • Ate-Complex Formation:

    • Stir at -100 °C for 30 mins, then warm to -78 °C for 1 hour.

  • The Migration Promotion:

    • Add the prepared ZnCl

      
       solution (2.5 eq ) slowly.
      
    • Allow the reaction to warm naturally to 0 °C (or Room Temp if extremely hindered) and stir overnight (12-18h).

  • Workup:

    • Quench with saturated NHngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      Cl. Extract with Et
      
      
      
      O.
References & Authority
  • Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." Journal of Organic Chemistry, 78(20), 10009–10023. Link

    • Foundational text on the mechanism and ZnCl2 catalysis.

  • Dutta, S., et al. (2023). "Stereoselective Construction of β-chiral Homoallyl Functionalities by Substrate- and Reagent-Controlled Iterative 1,2-Metallate Rearrangements." Organic Letters, 25(46), 8392–8397. Link

    • Recent application showing optimization for hindered substrates.

  • Hinkes, S. P. A., & Klein, C. D. P. (2019).[5] "Facile Deprotection of Boronic Esters." Organic Letters, 21(9), 3048–3052. Link

    • Source for the transesterification/hydrolysis protocols.

Sources

Troubleshooting

Technical Support Center: Monitoring (+)-Vinylboronic Acid Pinanediol Ester Reactions

Current Status: Operational Reagent Class: Chiral Organoboron Electrophiles Ticket Focus: Reaction Monitoring, Troubleshooting, and Stability Analysis Executive Summary & Reagent Profile Why this reagent is unique: (+)-V...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Reagent Class: Chiral Organoboron Electrophiles Ticket Focus: Reaction Monitoring, Troubleshooting, and Stability Analysis

Executive Summary & Reagent Profile

Why this reagent is unique: (+)-Vinylboronic acid pinanediol ester is a robust chiral building block. Unlike the more common pinacol esters, the pinanediol auxiliary imparts higher hydrolytic stability and superior stereocontrol (98%+ de) in homologation reactions (e.g., Matteson homologation).

The Monitoring Challenge:

  • Weak UV Activity: The pinanediol backbone is aliphatic (terpene-derived), and the vinyl group has low molar absorptivity. Standard HPLC-UV (254 nm) often fails.

  • Chromatographic Stability: While stable, boronic esters can streak on acidic silica or hydrolyze if not handled correctly.[1]

  • Complex NMR: The pinanediol auxiliary adds significant aliphatic noise (0.8–2.4 ppm), obscuring product signals in standard

    
    H NMR.
    

Rapid Diagnostic Flowchart

The following logic gate guides you to the correct monitoring method based on your available equipment and reaction stage.

MonitoringFlow start START: Select Monitoring Goal check_uv Does the reaction partner have a strong UV chromophore? start->check_uv uv_yes Method A: HPLC/UPLC (Standard UV 254nm) check_uv->uv_yes Yes (Aryl/Heteroaryl) uv_no Is the reaction heterogeneous or messy? check_uv->uv_no No (Aliphatic) tlc_check Method B: TLC with Specific Stains uv_no->tlc_check Quick Check nmr_check Method C: NMR Spectroscopy (The Gold Standard) uv_no->nmr_check Quantitative/Stereo Check stain_select Curcumin (Boron Specific) KMnO4 (Vinyl Specific) tlc_check->stain_select Select Stain nuclei_select 1H: Vinyl Region (5.5-6.5 ppm) 11B: Coordination State nmr_check->nuclei_select Select Nucleus

Caption: Decision matrix for selecting the optimal monitoring technique based on substrate properties.

Technical Modules: Protocols & Troubleshooting

Module A: Thin Layer Chromatography (TLC)

The Issue: The compound is often invisible under UV light. The Solution: Use functional-group-specific stains.

Stain ReagentTarget FunctionalityAppearanceProtocol Note
Curcumin Empty p-orbital of BoronRed/Orange spot on yellow backgroundMost Specific. Dip plate, dry with heat gun. Boronic esters turn orange slowly; free acids turn red instantly.
KMnO

Vinyl Double BondYellow/Brown spot on purple backgroundGood for tracking consumption of the vinyl starting material.
Anisaldehyde General OrganicVariable (often blue/grey)Requires strong heating. Good for the pinanediol backbone but less specific.

Troubleshooting "Streaking" on Silica:

  • Cause: Boronic esters can interact with the acidic silanols on TLC plates, causing "tails."

  • Fix: Pre-elute the TLC plate with mobile phase containing 1% Triethylamine (Et

    
    N) or add 0.5% Et
    
    
    
    N to your developing solvent.
Module B: NMR Spectroscopy (High Precision)

This is the most reliable method for monitoring Matteson homologations or cycloadditions.

1. Proton NMR (

H)

Focus on the Vinyl Region to avoid the "forest" of pinanediol peaks.

  • Starting Material (Vinyl Boronate): Look for the characteristic multiplet pattern of the vinyl group attached to boron, typically between

    
     5.8 – 6.4 ppm .
    
  • Product (Alkyl Boronate): As the reaction proceeds (e.g., conjugate addition or homologation), the vinyl signals will disappear.

  • New Signals: Look for the appearance of protons

    
     to the boron (CH-B) which typically appear upfield at 
    
    
    
    0.8 – 1.5 ppm
    , though these may overlap with the pinanediol methyls.
2. Boron NMR (

B)

This is critical for monitoring the "Ate" complex intermediate in homologation reactions.

  • Trigonal Boronate (Starting Material/Product):

    
     ~28–32 ppm (Broad singlet).
    
  • Tetrahedral "Ate" Complex (Intermediate):

    
     ~0–10 ppm (Sharp singlet).
    
  • Protocol: Run a quick

    
    B NMR in a quartz tube (if available) or standard glass (background signal from glass is broad ~0 ppm, but sharp sample signals are distinguishable).
    
Module C: Matteson Homologation Specifics

In a Matteson reaction (converting vinyl-B to allyl-B or homologating alkyl-B), the reaction proceeds through a distinct intermediate.

Workflow Visualization:

Matteson SM Vinyl Boronate (Trigonal, sp2) 11B: ~30 ppm ATE Boronate 'Ate' Complex (Tetrahedral, sp3) 11B: ~5 ppm SM->ATE Low Temp (-78°C) Li LiCHCl2 (Nucleophile) Li->ATE PROD Homologated Product (Trigonal, sp2) 11B: ~30 ppm ATE->PROD ZnCl2 Promoted Rearrangement (RT)

Caption: 11B NMR shifts during the Matteson Homologation mechanism.

Critical Checkpoint: If you see the signal at ~5 ppm persist after warming to room temperature, the rearrangement has stalled .

  • Fix: Add anhydrous ZnCl

    
     (0.5 – 1.0 equiv) to sequester the chloride leaving group and catalyze the migration.
    

Frequently Asked Questions (FAQs)

Q1: I cannot see my product on the HPLC UV detector. Is the reaction dead? A: Not necessarily. The pinanediol vinylboronate has a very weak chromophore (only the vinyl group absorbs, and poorly). If your nucleophile/electrophile partner is also aliphatic, the product will be UV silent.

  • Action: Switch to ELSD (Evaporative Light Scattering Detector) or Refractive Index (RI) detection. Alternatively, perform a mini-oxidative workup (NaBO

    
     or H
    
    
    
    O
    
    
    /NaOH) on an aliquot to convert the C-B bond to a C-OH alcohol, which is easier to derivatize or analyze by GC.

Q2: My TLC spots are streaking badly. Is the compound decomposing? A: Likely not decomposition, but interaction with silica. Pinanediol esters are robust.

  • Action: Add 1% Triethylamine to your TLC solvent system. If streaking persists, switch to Neutral Alumina plates, which are less acidic than silica.

Q3: How do I remove the pinanediol group after the reaction? A: Pinanediol is notoriously difficult to hydrolyze compared to pinacol.

  • Action: Standard hydrolysis (acid/base) is often too slow or harsh. The most effective method is Transesterification with Phenylboronic Acid . Treat the pinanediol ester with phenylboronic acid in a biphasic ether/water system; the pinanediol will transfer to the phenylboron (forming a more stable crystalline complex), liberating your free boronic acid.

Q4: The


H NMR shows a forest of peaks at 1.0–2.5 ppm. How do I calculate conversion? 
A:  Do not use the aliphatic region. Use an Internal Standard  (e.g., 1,3,5-trimethoxybenzene or mesitylene) added to the NMR tube. Integrate the vinyl protons of the starting material against the internal standard to determine consumption.

References

  • Matteson, D. S. (2013). Stereodirected Synthesis with Organoboranes. Springer Science & Business Media. (Foundational text on Pinanediol auxiliary kinetics).
  • Lawrence, K., et al. (2012). "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[2] Analytical Methods, 4, 2215-2217. Link (Curcumin Stain Protocol).

  • Oka, N., et al. (2022).[3] "Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions."[3] Organic Letters, 24(19), 3510–3514. Link (Silica Stability Data).

  • Yudin, A. K. (2011). Boron Science: New Technologies and Applications. CRC Press.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: (+)-Vinylboronic Acid Pinanediol Ester vs. Chiral Boronate Alternatives

The following technical guide provides an in-depth comparison of (+)-Vinylboronic acid pinanediol ester against other chiral and achiral boronates, specifically tailored for applications in asymmetric synthesis and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of (+)-Vinylboronic acid pinanediol ester against other chiral and achiral boronates, specifically tailored for applications in asymmetric synthesis and drug discovery.

Executive Summary

(+)-Vinylboronic acid pinanediol ester represents the "gold standard" substrate for reagent-controlled asymmetric homologation (Matteson reaction). Its rigid, bicyclic terpene structure provides exceptional diastereofacial differentiation, enabling the construction of contiguous stereocenters with high precision (dr > 98:2).

However, this performance comes at a cost: hydrolytic stability . While this stability allows the reagent to survive harsh reaction conditions and chromatography, it makes the removal of the chiral auxiliary significantly more difficult than with tartrate or pinacol esters. This guide compares the pinanediol ester against key alternatives—MIDA , DICHED , Tartrate , and Pinacol —to help you select the optimal reagent for your synthetic pathway.

Critical Comparison Matrix

The following table synthesizes experimental performance metrics across the most common boronate classes.

FeaturePinanediol Ester DICHED Ester MIDA Boronate Tartrate Ester Pinacol Ester
Chirality Chiral (

)
Chiral (

)
Achiral (Pro-chiral cage)Chiral (

)
Achiral
Primary Application Matteson HomologationMatteson HomologationIterative Cross-CouplingAllylboration (Roush)Suzuki Coupling
Matteson Selectivity (dr) Excellent (98:2 - 99:1) Superior (>99:1) N/APoor (< 90:10)N/A (Requires chiral lithiated reagent)
Hydrolytic Stability Very High (Survives SiO2)HighExtreme (Slow release)Low (Hydrolyzes easily)High
Auxiliary Cleavage Difficult (Requires multiphase/harsh conditions)ModerateEasy (Mild aqueous base)Very EasyModerate
Atom Economy Low (Large auxiliary)LowLowModerateHigh

Key Insight: Choose Pinanediol when stereocontrol is paramount and the auxiliary will be retained through multiple steps. Choose MIDA for block-coupling (Suzuki). Choose DICHED if you need Matteson-level selectivity but easier auxiliary removal.

Deep Dive: The Matteson Asymmetric Homologation

The primary utility of (+)-vinylboronic acid pinanediol ester is its role as the starting block for the Matteson Homologation . This reaction extends the carbon chain by one methylene unit per cycle, installing a new stereocenter with predictable absolute configuration.

Mechanistic Advantage of Pinanediol

Unlike flexible tartrate esters, the pinanediol auxiliary possesses a rigid bicyclic framework. When the boronate forms a "ate" complex with a nucleophile (e.g., LiCHCl2), the pinanediol ligand locks the conformation, forcing the metal cation (Li+ or Zn2+) to coordinate to one specific oxygen. This shielding effect directs the 1,2-migration to occur anti to the bulky terpene structure, resulting in high diastereoselectivity.

Visualization of the Pathway

The diagram below illustrates the homologation cycle, highlighting the critical "ate" complex formation where stereochemistry is determined.

MattesonHomologation Start (+)-Vinyl Pinanediol Boronate AteComplex Boronate 'Ate' Complex (Stereo-determining Step) Start->AteComplex + LiCHCl2 (Dichloromethyllithium) AlphaChloro α-Chloro Boronate (Inverted Stereocenter) AteComplex->AlphaChloro ZnCl2 Promoted 1,2-Migration Nucleophile Nucleophilic Displacement (Grignard/Alkoxide) AlphaChloro->Nucleophile + R-MgBr Product Homologated Chiral Boronate Nucleophile->Product Inversion Product->Start Iterative Cycle

Figure 1: The Matteson Homologation Cycle using Pinanediol Esters.[1][2] The ZnCl2-promoted migration is the critical stereodefining step.

Experimental Protocols

Synthesis of (+)-Vinylboronic Acid Pinanediol Ester

Note: This protocol ensures high purity, essential for subsequent asymmetric steps.

Reagents:

  • Vinylmagnesium bromide (1.0 M in THF)

  • Trimethyl borate (B(OMe)3)

  • (+)-Pinanediol

  • Anhydrous THF / Et2O

Protocol:

  • Borylation: Cool a solution of Trimethyl borate (1.2 equiv) in anhydrous THF to –78 °C under Argon.

  • Addition: Dropwise add Vinylmagnesium bromide (1.0 equiv) over 30 minutes. Maintain temperature < –70 °C to prevent double addition.

  • Hydrolysis: Stir for 1 hour at –78 °C, then warm to 0 °C. Quench with 2M aqueous HCl (acidic hydrolysis to boronic acid).

  • Esterification: Extract the crude vinylboronic acid into ether. Do not purify. Immediately add (+)-Pinanediol (1.0 equiv) and anhydrous MgSO4 (to sequester water).

  • Purification: Stir at room temperature for 12 hours. Filter off solids and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1). Pinanediol esters are stable on silica.

Standard Matteson Homologation (Representative)

Objective: Extension of vinyl boronate to an


-chiral allylic boronate.
  • Preparation: Dissolve (+)-Vinylboronic acid pinanediol ester (1.0 mmol) and chloroiodomethane (1.2 mmol) in anhydrous THF. Cool to –78 °C.

  • Lithiation: Add LDA (1.1 mmol) dropwise down the side of the flask. The solution may turn slightly yellow.

  • Migration: Add anhydrous ZnCl2 (0.5 M in THF, 1.2 equiv). The Lewis acid accelerates the migration and improves diastereoselectivity (dr).

  • Warming: Allow the mixture to warm slowly to 0 °C or room temperature (substrate dependent).

  • Workup: Quench with saturated NH4Cl. Extract with Et2O.[3]

  • Analytics: Determine dr via 1H NMR or GC-MS. Expect dr > 98:2.

The "Removal Problem": Cleavage Strategies

The major drawback of pinanediol is that it does not hydrolyze under standard Suzuki coupling conditions (base/water). You must use a specific cleavage protocol if you need to release the free boronic acid or switch auxiliaries.

Method A: Two-Phase Transesterification (Mildest)

Best for sensitive substrates.

  • Dissolve the pinanediol ester in diethyl ether.

  • Add an equal volume of diethanolamine (DEA) in water.

  • Stir vigorously. The pinanediol exchanges with DEA to form the solid zwitterionic DEA-boronate adduct, which precipitates or partitions into the aqueous phase.

  • The free pinanediol remains in the ether layer (recyclable).

  • Hydrolyze the DEA-adduct with dilute acid (pH 4) to retrieve the free boronic acid.

Method B: Oxidative Cleavage (Destructive)

Used when the final product is an alcohol, not a boronic acid.

  • Treat the ester with NaOH / H2O2.

  • Result: This destroys the C-B bond, converting the C-B stereocenter directly into a C-OH alcohol with retention of configuration.

References

  • Matteson, D. S., & Ray, R. (1980). Directed chiral synthesis with pinanediol boronic esters.[4][5] Journal of the American Chemical Society. Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis.[1][4][5][6][7] Journal of Organic Chemistry. Link

  • Aggarwal, V. K., et al. (2014).[3][8] Asymmetric synthesis of secondary and tertiary boronic esters.[6][9] Accounts of Chemical Research.[3] Link

  • Brown, H. C., et al. (1986). Chiral Synthesis via Organoboranes. Journal of Organic Chemistry. Link

  • Burke, M. D., et al. (2007). MIDA Boronates: Slow-Release Reagents for Iterative Cross-Coupling. Journal of the American Chemical Society. Link

Sources

Comparative

Structural Elucidation of Chiral Organoboronates: A Comparative Guide to Pinanediol Derivatives

Topic: X-ray Crystallographic Analysis of (+)-Vinylboronic Acid Pinanediol Ester Derivatives Content Type: Publish Comparison Guide Executive Summary In the landscape of asymmetric organoboron synthesis, (+)-vinylboronic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallographic Analysis of (+)-Vinylboronic Acid Pinanediol Ester Derivatives Content Type: Publish Comparison Guide

Executive Summary

In the landscape of asymmetric organoboron synthesis, (+)-vinylboronic acid pinanediol ester represents a paradox: it is a reagent of supreme stereochemical fidelity (via Matteson homologation) yet frequently presents physical challenges—namely, a tendency to exist as a viscous oil or low-melting solid—that complicate direct X-ray crystallographic analysis.

This guide provides a technical roadmap for researchers navigating the structural determination of these derivatives. We compare the pinanediol auxiliary against its primary alternatives—Pinacol and MIDA (N-methyliminodiacetic acid) boronates—and detail the specific crystallographic workflows required to validate absolute configuration in pinanediol-mediated synthesis.

Part 1: The Challenge of Absolute Configuration in Organoboron Chemistry

The determination of absolute configuration in organoboron compounds is critical because the boron atom often serves as a temporary "placeholder" for carbon-carbon bond formation. The (+)-pinanediol auxiliary is historically significant because its rigid, bicyclic terpene framework shields the boron atom, directing nucleophilic attack with diastereomeric ratios (d.r.) often exceeding 99:1.

However, unlike the highly crystalline MIDA boronates, vinylboronic acid pinanediol esters (and their immediate homologation products) often resist lattice formation, requiring specific derivatization strategies to render them suitable for X-ray diffraction (XRD).

The "Crystallinity Gap"
  • Pinanediol Esters: High stereocontrol, but often oils/amorphous solids due to the greasy, non-polar nature of the pinane backbone and the rotational freedom of the vinyl group.

  • MIDA Boronates: Lower reactivity in homologation, but high crystallinity due to the rigid, polar B-N dative bond cage.

Part 2: Comparative Analysis: Pinanediol vs. Alternatives

The following table contrasts the (+)-vinylboronic acid pinanediol ester with its two most common competitors in the context of structural analysis and synthetic utility.

Table 1: Comparative Profile of Chiral Boronates
Feature(+)-Pinanediol Ester Pinacol Ester MIDA Boronate
Primary Utility Asymmetric Matteson Homologation (Reagent Control)Suzuki-Miyaura Coupling (Substrate Stability)Iterative Assembly & Purification (Protecting Group)
Crystallinity Low to Moderate. Often viscous oils; requires derivatization or heavy side-chains to crystallize.Low. Usually oils or low-melting solids; poor X-ray candidates without modification.High. Forms stable, crystalline solids (sp³ hybridized boron) ideal for X-ray.
Boron Hybridization sp² (Trigonal Planar)sp² (Trigonal Planar)sp³ (Tetrahedral)
Stability (Hydrolysis) High. Resistant to aqueous hydrolysis; requires oxidative cleavage or Lewis acid activation.Moderate. Slowly hydrolyzes; stable on silica.High. Stable to air/silica; hydrolyzes only under basic conditions.
Stereochemical Fidelity Excellent (>99% d.r.). The auxiliary dictates the stereochemistry of the product.Neutral. Does not induce chirality; retains existing stereochemistry.Neutral. Primarily a protecting group; does not induce chirality.
X-Ray Suitability Indirect. usually requires crystallization of a downstream derivative (e.g., after reaction with a heavy nucleophile).Poor. rarely used for structural assignment.Direct. The reagent itself is the crystal.

Part 3: Decision Matrix & Workflow

When working with (+)-vinylboronic acid pinanediol ester, the researcher must decide whether to attempt direct crystallization (rarely successful for the vinyl precursor) or to rely on the crystallization of a post-homologation derivative.

Diagram 1: Structural Determination Decision Matrix

G Start Start: (+)-Vinylboronic Acid Pinanediol Ester StateCheck Physical State Check: Is the derivative solid? Start->StateCheck DirectXRD Direct X-Ray Diffraction (Low Probability) StateCheck->DirectXRD Yes (Rare) Derivatize Derivatization Strategy StateCheck->Derivatize No (Oil/Gum) Analysis Structure Solution: Confirm Absolute Configuration DirectXRD->Analysis PathA Path A: Heavy Atom Incorporation (e.g., Bromination/Iodination of Vinyl) Derivatize->PathA PathB Path B: Matteson Homologation (Reaction with crystalline nucleophile) Derivatize->PathB PathC Path C: Complexation (Pseudo-ephedrine or Amine adducts) Derivatize->PathC Crystallization Crystallization Protocol: Slow Evaporation (Hexane/DCM) PathA->Crystallization PathB->Crystallization PathC->Crystallization Crystallization->Analysis

Caption: Decision workflow for handling the amorphous nature of pinanediol vinylboronates. Path B is the most common route for functional validation.

Part 4: Experimental Protocols

Crystallization of Pinanediol Derivatives

Since the vinyl ester is often an oil, successful X-ray analysis usually occurs after the Matteson homologation step, where a stereocenter has been created.

Protocol: Slow Vapor Diffusion

  • Preparation: Dissolve 20 mg of the pinanediol derivative (e.g., the

    
    -chloro or 
    
    
    
    -alkyl product) in a minimal amount (0.5 mL) of a "good" solvent (Dichloromethane or Chloroform).
  • Vessel Setup: Place this solution in a small inner vial (1 dram).

  • Diffusion: Place the open inner vial inside a larger outer vial (20 mL) containing 3 mL of a "poor" solvent (Pentane or Hexane).

  • Equilibration: Cap the outer vial tightly. Allow to stand undisturbed at 4°C for 2–5 days.

  • Observation: Pinanediol esters tend to crystallize as needles or prisms. If oiling out occurs, repeat with Diethyl Ether/Pentane.

X-Ray Data Collection & Refinement Specifics

When refining the structure of pinanediol esters, specific attention must be paid to the boron atom.

  • Boron Geometry: In pinanediol esters, the boron is

    
     hybridized.[1]
    
    • Check: Ensure the O-B-O bond angle is near 113° (typical for dioxaborolane rings), not 109.5° (tetrahedral).

    • Refinement: Boron is electron-deficient.[1] The electron density map around B may be weaker than C or O. Do not mistake the lack of density for a vacancy or disorder immediately.

  • Chirality Validation:

    • The Flack parameter is crucial. However, since B, C, and O are light atoms, the anomalous scattering is weak with standard Mo-K

      
       radiation.
      
    • Requirement: You must rely on the known chirality of the (+)-pinanediol auxiliary (derived from (+)-

      
      -pinene) as an internal reference. If the refined structure shows the wrong pinanediol enantiomer, the entire space group assignment must be inverted.
      

Part 5: Structural Insights & Data Interpretation[2]

When analyzing the CIF (Crystallographic Information File) of a pinanediol derivative, focus on these three structural markers to confirm the success of your synthesis:

The "Pinane Shield"

The crystal structure will reveal the pinane moiety folding over one face of the boron atom.

  • Observation: In the Matteson reaction, the dichloromethyl group attacks the less hindered face.

  • Metric: Measure the torsion angle between the pinanediol C-O bonds and the vinyl/alkyl group on Boron. The "endo" vs. "exo" puckering of the dioxaborolane ring often correlates with the observed diastereoselectivity.

Bond Length Analysis

Pinanediol esters exhibit distinct bond lengths compared to their tetrahedral intermediates.

Bond TypeTypical Length (

)
Interpretation
B-O 1.36 - 1.38Typical

double-bond character (back-donation).
B-C (Vinyl) 1.55 - 1.57Standard B-C single bond.
C=C (Vinyl) 1.32 - 1.34Confirm conjugation is maintained.
PIDA: The Hybrid Alternative

Advanced researchers should note the existence of PIDA (Pinene-Derived Iminodiacetic Acid) boronates [1]. These combine the chirality of pinanediol with the crystallinity of MIDA.

  • Why use PIDA? If your pinanediol ester will not crystallize, converting to a PIDA boronate often yields diffraction-quality crystals while preserving the chiral information derived from pinene.

References

  • Li, J., & Burke, M. D. (2011).[2] Pinene-Derived Iminodiacetic Acid (PIDA): A Powerful Ligand for Stereoselective Synthesis and Iterative Cross-Coupling of C(sp3) Boronate Building Blocks.[2] Journal of the American Chemical Society, 133(35), 13774–13777. Link

  • Matteson, D. S. (2013). Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). CSD-Core: The world’s repository of small molecule crystal structures. Link

  • Santa Cruz Biotechnology. (n.d.). (+)-Vinylboronic acid pinanediol ester Product Data. Link[3]

Sources

Validation

Validation of a synthetic route using (+)-Vinylboronic acid pinanediol ester

Technical Comparison Guide: Asymmetric Synthesis via (+)-Vinylboronic Acid Pinanediol Ester Executive Summary In the landscape of asymmetric organoboron synthesis, (+)-Vinylboronic acid pinanediol ester (CAS: 108427-66-9...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Asymmetric Synthesis via (+)-Vinylboronic Acid Pinanediol Ester

Executive Summary

In the landscape of asymmetric organoboron synthesis, (+)-Vinylboronic acid pinanediol ester (CAS: 108427-66-9) represents a "Gold Standard" reagent for substrate-controlled stereoselectivity. While pinacol (Pin) esters dominate high-throughput cross-coupling due to commercial availability and ease of handling, they lack intrinsic chirality. MIDA boronates offer iterative coupling capabilities but require specific solubility switches.

This guide validates the use of the pinanediol derivative specifically for Matteson Asymmetric Homologation , a route where the auxiliary’s rigidity delivers diastereomeric ratios (dr) routinely exceeding 98:2, a threshold often unattainable with ligand-controlled lithiation of pinacol esters.

Part 1: The Chiral Director Challenge (Comparative Analysis)

The choice of boronic ester protecting group dictates the synthetic strategy. The table below contrasts the Pinanediol ester against its primary competitors.

Feature(+)-Pinanediol Ester Pinacol Ester (Pin) MIDA Boronate
Chirality Intrinsic (

-symmetric)
Achiral (Requires chiral ligands)Achiral (Requires chiral ligands)
Primary Mechanism Substrate Control (Auxiliary directs)Reagent Control (Lithiated carbamates)Iterative Assembly (Solubility switch)
Stereoselectivity (dr) High (>98:2) Variable (50:50 to 95:5 depending on ligand)N/A (for internal induction)
Stability Very High (Resists hydrolysis)Moderate (Hydrolyzes slowly)High (Stable to anhydrous cross-coupling)
Atom Economy Lower (Auxiliary is heavy)HighLow (Large protecting group)
Cleavage Difficulty Difficult (Requires BCl

or NaIO

)
Moderate (Transesterification/Hydrolysis)Easy (Mild aqueous base)
Strategic Decision Matrix

Use the following logic flow to determine if (+)-Vinylboronic acid pinanediol ester is the correct reagent for your pathway.

decision_matrix start Start: Select Boron Reagent q1 Is the target stereocenter alpha to the boron atom? start->q1 q2 Do you have access to chiral lithiated reagents (e.g., sparteine)? q1->q2 Yes res_mida Use MIDA Boronate (Iterative Coupling) q1->res_mida No (Suzuki only) q3 Is absolute substrate control required (dr > 98:2)? q2->q3 No / Unreliable res_pinacol Use Pinacol Ester (Aggarwal Lithiation) q2->res_pinacol Yes q3->res_pinacol No res_pinanediol Use (+)-Pinanediol Ester (Matteson Homologation) q3->res_pinanediol Yes

Caption: Decision matrix for selecting boronic ester protecting groups based on stereochemical requirements.

Part 2: Scientific Validation – The Matteson Homologation

The core validation of this reagent lies in the Matteson Asymmetric Homologation . When (+)-Vinylboronic acid pinanediol ester is subjected to (dichloromethyl)lithium, the chiral auxiliary differentiates the faces of the boron atom, forcing the incoming dichloromethyl group to attack a specific face.

Mechanism of Action
  • Formation of Boronate Complex: The nucleophilic LiCHCl2 attacks the boron atom. The pinanediol backbone creates a steric environment that favors one diastereomer of the "ate" complex.

  • Stereoselective Migration: Zinc chloride (ZnCl2) acts as a Lewis acid, chelating the chlorine and the oxygen of the pinanediol.[1] This triggers a 1,2-migration of the vinyl group with inversion of configuration at the migrating carbon, locking in the stereochemistry.

matteson_mechanism step1 (+)-Vinyl-B(pined) (Substrate) complex Boronate 'Ate' Complex (Metastable) step1->complex Nucleophilic Attack reagent LiCHCl2 reagent->complex migration 1,2-Migration (Stereoselective) complex->migration Chelation catalyst ZnCl2 (Promoter) catalyst->migration product alpha-Chloro Allylic Boronate migration->product Inversion

Caption: Mechanistic pathway of the Matteson Homologation converting vinyl boronate to an alpha-chloro allylic boronate.

Part 3: Experimental Protocol

Objective: Synthesis of a chiral


-substituted allylic boronate from (+)-Vinylboronic acid pinanediol ester.
Safety Note:  (Dichloromethyl)lithium is generated in situ and is thermally unstable. Maintain strict cryogenic conditions.
Reagents & Equipment
  • Substrate: (+)-Vinylboronic acid pinanediol ester (1.0 equiv).

  • Reagent: Dichloromethane (DCM) (anhydrous).

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi) (1.2 equiv, 2.5 M in hexanes).
  • Catalyst: Zinc Chloride (

    
    ) (1.0 equiv, 1.0 M in ether/THF).
    
  • Solvent: Tetrahydrofuran (THF) (anhydrous).

Step-by-Step Methodology
  • Generation of LiCHCl

    
    : 
    
    • In a flame-dried Schlenk flask under Argon, add anhydrous THF and DCM (3.0 equiv relative to substrate).

    • Cool the mixture to -100 °C (using liquid nitrogen/ethanol bath).

    • Add

      
      -BuLi dropwise down the side of the flask. Critical: The internal temperature must not rise above -95 °C to prevent carbene decomposition.
      
    • Stir for 20 minutes to ensure formation of LiCHCl

      
      .
      
  • Boronate Addition:

    • Dissolve (+)-Vinylboronic acid pinanediol ester in minimal anhydrous THF.

    • Add this solution dropwise to the LiCHCl

      
       mixture at -100 °C.
      
    • Stir for 1 hour at -100 °C. The solution typically turns from clear to slightly cloudy/yellow.

  • Zinc-Promoted Migration:

    • Add the anhydrous

      
       solution slowly.
      
    • Allow the reaction to warm slowly to 0 °C (or room temperature, depending on substrate steric bulk) over 2–4 hours. Causality: Warming provides the activation energy for the 1,2-migration, while ZnCl

      
       facilitates the departure of the chloride ion.
      
  • Workup & Purification:

    • Quench with saturated aqueous NH

      
      Cl.
      
    • Extract with diethyl ether or EtOAc.

    • Concentrate in vacuo.

    • Note: Pinanediol esters are stable to silica gel chromatography. Purify using Hexanes/EtOAc gradient.

  • Validation Check:

    • NMR: Check for the disappearance of the vinyl protons and the appearance of the

      
      -chloro proton (typically 
      
      
      
      3.5–4.0 ppm).
    • Chiral HPLC: Verify diastereomeric ratio (dr).

Part 4: Comparative Performance Data

The following data summarizes the performance of Pinanediol esters versus Pinacol esters in homologous reactions (based on aggregated literature values for Matteson-type reactions).

Metric(+)-Vinyl-B(pined) RouteVinyl-B(pin) Route (Standard)Vinyl-B(pin) Route (Aggarwal*)
Yield (Step 1) 85 - 95%80 - 90%80 - 92%
Diastereomeric Ratio (dr) > 98:2 ~50:50 (No induction)> 95:5
Reagent Cost HighLowModerate
Scalability Moderate (Auxiliary recovery needed)HighHigh
Post-Reaction Modifications Limited (Stable)VersatileVersatile

*Aggarwal's method utilizes chiral lithiated carbamates/benzoates rather than the auxiliary on boron.

Part 5: Troubleshooting & Optimization

  • Low Diastereoselectivity (< 95:5):

    • Cause: Temperature spike during LiCHCl

      
       addition.
      
    • Fix: Ensure cooling bath is maintained at -100 °C. Pre-cool the boronate solution before addition.

  • Incomplete Conversion:

    • Cause: Insufficient ZnCl

      
       or wet ZnCl
      
      
      
      .
    • Fix: Fuse ZnCl

      
       under high vacuum with a heat gun before dissolving in solvent to ensure it is anhydrous.
      
  • Difficulty in Cleavage:

    • Challenge: Removing the pinanediol group after the synthesis is complete.

    • Solution: Do not attempt simple hydrolysis.[2] Use Transesterification with Phenylboronic Acid (biphasic, hexane/water) or Oxidative Cleavage (NaIO

      
      /NH
      
      
      
      OAc) if the molecule tolerates oxidation [1, 3].

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereodirected Synthesis." The Journal of Organic Chemistry.

  • Dutta, S., et al. (2017). "Matteson Homologation: A Powerful Tool for the Synthesis of Natural Products." Chemical Reviews.

  • Coutts, S. J., et al. (1994).[3] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters." Tetrahedron Letters.

  • Aggarwal, V. K. (2014).[4] "Assembly-Line Synthesis of Organic Molecules with Tailored Shapes and Functionalities." Accounts of Chemical Research.

Sources

Comparative

Beyond Stability: The Environmental Cost of Pinanediol in Boronic Ester Synthesis

Topic: Environmental Impact of Using Pinanediol-Based Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the precision landscape of...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Environmental Impact of Using Pinanediol-Based Reagents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the precision landscape of organoboron synthesis, pinanediol has long been the "gold standard" chiral auxiliary for Matteson homologations due to its exceptional thermodynamic stability and high stereocontrol. However, this stability presents a significant environmental paradox: the very feature that protects the boronate during complex synthesis makes the auxiliary nearly impossible to remove without destructive, atom-inefficient methods.

This guide objectively compares pinanediol-based reagents against MIDA boronates and emerging catalytic asymmetric methods , focusing on the trade-off between synthetic robustness and environmental metrics (E-factor, atom economy, and recyclability).

The Stability Paradox: Pinanediol vs. Alternatives[1][2]

The core environmental impact of pinanediol stems from its hydrolytic resistance . Unlike pinacol or neopentyl glycol esters, pinanediol forms a rigid, unstrained trigonal ester with boron that resists hydrolysis even under harsh acidic or basic conditions.

Comparative Technical Analysis
FeaturePinanediol Esters MIDA Boronates Catalytic Asymmetric (No Auxiliary)
Primary Utility Matteson Homologation (Stereocontrol)Iterative Cross-Coupling (Purification)Direct Enantioselective Borylation
Hydrolytic Stability Extreme (Resists pH 1–12)Switchable (Stable to acid; hydrolyzes with weak base)N/A (Transient intermediates)
Atom Economy Low (Stoichiometric auxiliary, MW ~170)Medium (Stoichiometric ligand, MW ~147)High (Catalytic ligand)
Deprotection Method Destructive Oxidation or Fluorination (KHF₂)Mild Hydrolysis (NaHCO₃/NaOH)None required
Auxiliary Recovery Difficult (<50% efficient usually)High (>90% recovery of MIDA acid)N/A
Green Classification Red (High Persistence/Waste)Yellow (Recyclable Waste)Green (Minimal Waste)

Environmental Impact Assessment

The "Sticky" Problem: Waste Generation in Deprotection

The standard protocol for removing a pinanediol auxiliary often involves oxidative cleavage (using NaIO₄ or H₂O₂), which destroys the chiral auxiliary entirely. This results in an E-factor (kg waste / kg product) significantly higher than alternative methods because the auxiliary (MW 170.25 g/mol ) is sacrificed to release the boronic acid.

Mechanism of Persistence: Pinanediol lacks the angle strain found in other cyclic boronates. Kinetic studies reveal that the tetrahedral intermediate formed during hydrolysis is less stable than the trigonal ester, creating a high energy barrier for ligand exchange [1].

The MIDA Solution: A "Catch-and-Release" System

N-Methyliminodiacetic acid (MIDA) boronates utilize a B-N dative bond to neutralize the Lewis acidity of boron. This "switches off" reactivity during coupling but allows for rapid, nondestructive hydrolysis using mild aqueous base (e.g., 1M NaOH), enabling the recovery of the MIDA ligand for reuse [2].

Experimental Protocols: Validating the Green Gap

Protocol A: The "Greenest" Available Pinanediol Recovery (Fluorination Route)

Standard hydrolysis fails. This protocol uses a fluorinated intermediate to recover the free boronic acid, though auxiliary recovery remains labor-intensive.

Reagents: Pinanediol boronate (1.0 equiv), KHF₂ (3.5 equiv), MeOH/H₂O (1:1), TMSCl.

  • Solubilization: Dissolve pinanediol boronate in MeOH.

  • Fluorination: Add saturated aqueous KHF₂ dropwise. Stir vigorously for 3 hours.

    • Observation: The mixture will thicken as potassium trifluoroborate precipitates.

  • Filtration: Filter the solid salt. The filtrate contains the pinanediol auxiliary (often contaminated).

  • Hydrolysis (The Release): Suspend the trifluoroborate salt in MeCN/H₂O. Add TMSCl (trimethylsilyl chloride) to quench fluoride and release free boronic acid [3].[1]

    • Critical Note: While this recovers the boronic acid, the pinanediol in the filtrate requires extensive extraction and recrystallization to be reused, often rendering it economically unviable.

Protocol B: MIDA Boronate Hydrolysis (High Atom Economy)

Demonstrates the ease of ligand recovery.

  • Reaction: Dissolve MIDA boronate in THF. Add 1M aqueous NaOH (3 equiv). Stir at 23°C for 10 minutes.

  • Quench: Add solid NH₄Cl to neutralize.

  • Extraction: Extract the organoboronic acid with Et₂O.

  • Recovery: The aqueous phase contains MIDA. Acidify to pH 1 with HCl; MIDA precipitates and can be filtered, dried, and reused [4].

Visualizing the Environmental Pathway

The following diagram illustrates the lifecycle of boronic ester reagents, highlighting the "Waste Trap" inherent to pinanediol compared to the cyclic economy of MIDA and catalytic methods.

G cluster_Pin Route A: Pinanediol (High Stability) cluster_MIDA Route B: MIDA (Recyclable) Start Boronic Acid Precursor Pin_Step1 Condensation (+ Pinanediol) Start->Pin_Step1 MIDA_Step1 Complexation (+ MIDA) Start->MIDA_Step1 Pin_Inter Stable Pinanediol Ester Pin_Step1->Pin_Inter Pin_Deprot Destructive Oxidation/KHF2 Pin_Inter->Pin_Deprot Difficult Removal Pin_Waste Auxiliary Destroyed/Lost Pin_Deprot->Pin_Waste Product Target Molecule Pin_Deprot->Product MIDA_Inter MIDA Boronate MIDA_Step1->MIDA_Inter MIDA_Deprot Mild Hydrolysis (NaOH) MIDA_Inter->MIDA_Deprot Fast Release MIDA_Recycle MIDA Ligand Recovered MIDA_Deprot->MIDA_Recycle Reuse MIDA_Deprot->Product

Caption: Lifecycle comparison showing the "Waste Trap" of pinanediol (Red) versus the closed-loop recyclability of MIDA boronates (Green).

Decision Matrix for Reagent Selection

When should you accept the environmental cost of pinanediol? Use this logic flow to determine the appropriate reagent for your campaign.

DecisionTree Start Select Boron Reagent Q1 Is absolute stereocontrol (>99% ee) critical? Start->Q1 Branch1_Yes Yes Q1->Branch1_Yes Branch1_No No Q1->Branch1_No Q2 Can the substrate tolerate oxidative/fluoride deprotection? Branch1_Yes->Q2 Result_MIDA Use MIDA Boronate (Best Purification) Branch1_No->Result_MIDA Purification Priority Result_Pin Use Pinanediol (Accept High Waste) Q2->Result_Pin Yes Result_Cat Use Catalytic Method (Best Green Metric) Q2->Result_Cat No (Use Chiral Cat.)

Caption: Decision tree prioritizing green metrics unless absolute stereocontrol and harsh tolerance are strictly required.

References

  • Examination of pinanediol–boronic acid ester formation in aqueous media. Organic & Biomolecular Chemistry. [Link]

  • Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. Journal of Organic Chemistry. [Link]

  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. Accounts of Chemical Research. [Link]

  • Enantioselective Catalytic 1,2-Boronate Rearrangements. Science. [Link]

Sources

Validation

Scalability Comparison of Chiral Boronic Ester Syntheses: A Process Chemist’s Guide

Executive Summary The chiral boronic ester is the "universal adaptor" of modern organic synthesis. Its stability, combined with the stereospecificity of the Suzuki-Miyaura coupling and oxidative transformations, makes it...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The chiral boronic ester is the "universal adaptor" of modern organic synthesis. Its stability, combined with the stereospecificity of the Suzuki-Miyaura coupling and oxidative transformations, makes it indispensable in drug development. However, scaling these motifs from milligram library synthesis to kilogram GMP production presents distinct engineering challenges.

This guide moves beyond academic yield tables to evaluate the Process Mass Intensity (PMI) , Safety , and Cost of Goods (COGS) of the three dominant methodologies:

  • Matteson Homologation: The historical gold standard for high stereocontrol, now revitalized by flow chemistry.

  • Asymmetric Hydroboration (AH): The atom-economical route, currently witnessing a paradigm shift from precious metals (Rh/Ir) to earth-abundant catalysts (Co/Cu).

  • Lithiation-Borylation (Aggarwal): The modular "assembly line" approach, offering unparalleled precision but demanding rigorous cryogenic engineering.

Part 1: The Methodologies & Scalability Stress-Test

The Matteson Homologation: Reliability vs. The Zinc Problem

Best For:


-Halo boronic esters, chain extensions, and difficult substrates where catalysis fails.

The Matteson reaction relies on the homologation of a chiral boronic ester (typically pinanediol-derived) with (dichloromethyl)lithium, followed by a stereoselective rearrangement triggered by zinc chloride (


).
  • The Scalability Bottleneck:

    • The "Zinc Slurry" Issue: On a >100g scale, the stoichiometry of anhydrous

      
       (often 1-2 equivalents) creates a viscous, hygroscopic slurry. In batch reactors, this leads to poor heat transfer during the critical rearrangement step, causing epimerization.
      
    • Cryogenics: The formation of

      
       requires -78°C to prevent decomposition (carbenoid instability). Maintaining this temperature in a 500L reactor is energy-intensive.
      
  • The Process Solution: Continuous Flow Recent industrial applications (e.g., Carbogen Amcis, Vertex) have successfully transitioned Matteson reactions to flow reactors. By generating the unstable carbenoid in situ and immediately mixing it with the substrate, residence times drop to seconds, and the heat of reaction is managed efficiently.

Asymmetric Hydroboration (AH): The Green Contender

Best For: Terminal alkenes, styrenes, and internal alkynes.

Historically dominated by Rhodium (Rh) and Iridium (Ir) catalysts (e.g., Rh-Josiphos), this method is the most atom-economical.

  • The Scalability Bottleneck:

    • Metal Scavenging: While Rh catalysts are active (TON > 10,000), removing residual metal to <5 ppm for API standards requires expensive scavengers (e.g., Smopex®) or multiple crystallizations.

    • Cost: Rhodium prices fluctuate wildly. A kilogram-scale campaign can see catalyst costs exceeding 20% of the total COGS.

  • The Process Solution: Cobalt Catalysis Recent breakthroughs by groups like Chirik and Lu have introduced Cobalt (Co) catalysts using Imidazoline Iminopyridine (IIP) ligands. These are air-stable precursors, operate at ambient pressure, and utilize an earth-abundant metal, significantly lowering the E-factor and cost.

Lithiation-Borylation (The Aggarwal Method): The Molecular Assembly Line

Best For: Contiguous stereocenters and "impossible" linkages (e.g., quaternary centers).

This method couples a lithiated carbamate (chiral or achiral) with a boronic ester, forming a boronate "ate" complex that undergoes 1,2-migration.[1]

  • The Scalability Bottleneck:

    • Reagent Handling: The use of s-BuLi or t-BuLi is standard. On a pilot plant scale, handling pyrophoric lithium reagents requires dedicated lines and strict safety protocols.

    • Atom Economy: The leaving group (carbamate) is high molecular weight waste. The process generates stoichiometric amine byproducts that must be purged.

  • The Process Solution: Telescoping the reaction to avoid isolating sensitive intermediates. However, this method remains most viable for high-value, late-stage intermediates where the cost of complexity justifies the manufacturing overhead.

Part 2: Comparative Analysis & Decision Framework

The following data aggregates typical performance metrics from recent process chemistry literature (2020-2025).

Table 1: Performance & Scalability Matrix
MetricMatteson HomologationAsymmetric Hydroboration (Co)Lithiation-Borylation
Atom Economy Low (Stoichiometric Zn/Li salts)High (100% theoretical)Medium-Low (Carbamate waste)
Stereocontrol (e.e.) Excellent (>98%) Good to Excellent (90-99%)Excellent (>98%)
Temp. Requirement -78°C to -40°C (Batch)0°C to 25°C (Ambient) -78°C (Strict control)
Purification Chromatography often neededDistillation / CrystallizationChromatography / Acid Wash
Scalability Risk Heat transfer (Exotherm)Catalyst deactivationPyrophoric reagents
Cost Driver Chiral Auxiliary + CryogenicsLigand SynthesisOrganolithium + Safety
Visualizing the Decision Process

The diagram below illustrates the logical flow for selecting a method based on substrate class and manufacturing constraints.

ChiralBoronDecision Start Target: Chiral Boronic Ester Substrate Analyze Substrate Structure Start->Substrate TerminalAlkene Terminal Alkene / Styrene Substrate->TerminalAlkene Unsaturated ChainExtension Chain Extension (+1 Carbon) Substrate->ChainExtension Alkyl Halide/Boronate ComplexMulti Contiguous Stereocenters Substrate->ComplexMulti Assembly Line Hydroboration Method: Asymmetric Hydroboration TerminalAlkene->Hydroboration Matteson Method: Matteson Homologation ChainExtension->Matteson Aggarwal Method: Lithiation-Borylation ComplexMulti->Aggarwal CoCat Use Co-Catalyst (Cost/Scale) Hydroboration->CoCat Flow Use Flow Reactor (Safety) Matteson->Flow Cryo Cryogenic Batch (-78°C) Aggarwal->Cryo

Caption: Decision tree for selecting chiral boronic ester synthesis methods based on substrate topology and process constraints.

Part 3: Experimental Protocols (Self-Validating Systems)

These protocols are designed to be self-validating , meaning they include checkpoints (TLC, NMR, Color Change) to ensure the reaction is proceeding correctly before committing the bulk material.

Protocol A: Scalable Cobalt-Catalyzed Hydroboration (Ambient Temp)

Adapted from Lu et al. and Chirik et al. methodologies.

Target: Chiral secondary alkyl boronate from styrene derivative. Scale: 10 mmol (scalable to >1 mol).

  • Catalyst Activation (The Checkpoint):

    • In a glovebox or under Ar, mix

      
       (5 mol%) and the chiral ligand (e.g., 
      
      
      
      , 5.5 mol%) in THF.
    • Add

      
       (10 mol%) dropwise.
      
    • Validation: The solution must turn from blue/pink to a deep brown/black, indicating the formation of the active Co(I)/Co(H) species. If it remains blue, oxygen ingress has occurred—STOP .

  • Reaction Assembly:

    • Add the styrene substrate (1.0 equiv) to the catalyst solution.

    • Add HBpin (Pinacolborane, 1.1 equiv) dropwise over 30 minutes. Note: Mild exotherm.

    • Stir at 25°C for 4-12 hours.

  • Quench & Workup:

    • Quench with EtOAc/Air exposure (oxidizes the catalyst).

    • Filter through a short pad of silica (removes Co).

    • Concentrate.

    • Validation:

      
      -NMR should show a singlet at ~33 ppm (boronate). A peak at ~22 ppm indicates unreacted HBpin; ~30 ppm indicates oxidized boric acid.
      
Protocol B: Matteson Homologation (Batch-Flow Hybrid Concept)

Optimized for safety and diastereoselectivity.

Target:


-Chloro boronic ester (Intermediate for further substitution).
  • Reagent Prep:

    • Solution A: Pinanediol boronic ester +

      
       (solvent/reactant) in THF.
      
    • Solution B: LDA (Lithium Diisopropylamide) in THF/Hexane.

    • Solution C:

      
       (anhydrous, 1M in THF). Critical: Water content must be <100 ppm.
      
  • The "Dichloromethyl" Generation (Temp Sensitive):

    • Cool Solution A to -78°C (or -40°C if strictly controlled).

    • Add Solution B (LDA) down the side of the flask (or mix in a flow T-mixer).

    • Validation: The mixture typically turns pale yellow. If it turns dark brown/black, decomposition of the Li-carbenoid is occurring (too warm).

  • Zinc Migration:

    • Add Solution C (

      
      ) immediately after carbenoid formation.
      
    • Allow to warm to 23°C.

    • Validation: Monitor consumption of starting material by TLC (stain with curcumin or KMnO4). The product usually runs slightly higher than the starting material.

  • Workup:

    • Partition between

      
       (aq) and pentane/ether.
      
    • Note: The resulting

      
      -chloro boronic ester is stable but sensitive to silica gel. Use neutral alumina or distill if possible.
      

Part 4: Mechanism & Causality

Understanding why a reaction works allows for troubleshooting during scale-up.

The Stereochemical Engine: 1,2-Migration

Both Matteson and Aggarwal methods rely on a 1,2-metallate rearrangement . The stereochemistry is dictated by the specific alignment of the migrating group relative to the leaving group.

Mechanism cluster_0 Formation of 'Ate' Complex cluster_1 Stereospecific Rearrangement Boronate Boronic Ester (sp2, Planar) AteComplex Tetrahedral Boronate 'Ate' Complex (sp3) Boronate->AteComplex + Nuc Nucleophile Chiral Carbenoid (Li/Zn species) Nucleophile->AteComplex Transition Transition State (Anti-Periplanar) AteComplex->Transition Metal-assisted Product Homologated Boronic Ester Transition->Product Inversion at C Retention at Migrating C

Caption: The universal mechanism for homologation. The 'Ate' complex formation is reversible; the migration is the irreversible, stereodetermining step.

Critical Insight for Process: In the Matteson reaction,


 acts as a "Lewis Acid Sponge," sequestering the chloride leaving group to drive the equilibrium forward. Without sufficient Zinc, the reaction stalls or reverses, leading to low yields. This explains why reducing Zinc equivalents to save money often results in process failure.

References

  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry. [Link]

  • Leonori, D., & Aggarwal, V. K. (2014).[2] "Lithiation–Borylation Methodology and its Application in Synthesis." Accounts of Chemical Research. [Link]

  • Guo, J., Cheng, B., Shen, X., & Lu, Z. (2017).[3] "Cobalt-Catalyzed Asymmetric Sequential Hydroboration/Hydrogenation of Internal Alkynes." Journal of the American Chemical Society. [Link][3]

  • Obligacion, J. V., & Chirik, P. J. (2014). "Cobalt-Catalyzed C–H Borylation." Journal of the American Chemical Society. [Link][3]

  • Gutmann, B., et al. (2021). "The Matteson Reaction under Flow Conditions." ACS Sustainable Chemistry & Engineering. [Link]

  • Carbogen Amcis. (2025). "From Batch to Flow: Scaling Matteson Homologation." Process Chemistry Case Studies. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (+)-Vinylboronic acid pinanediol ester

Executive Safety Summary Compound: (+)-Vinylboronic acid pinanediol ester Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Moisture Sensitive. Operational Goal: Maintain reagent integrity (pr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: (+)-Vinylboronic acid pinanediol ester Primary Hazards: Skin/Eye Irritant (H315, H319), Respiratory Irritant (H335), Moisture Sensitive. Operational Goal: Maintain reagent integrity (prevent hydrolysis) while ensuring zero personnel exposure.

This guide moves beyond generic safety data sheets (SDS). As researchers, we know that pinanediol esters are valuable chiral building blocks. Their handling requires a balance of personal protection and reagent preservation .[1] Unlike simple pinacol esters, the pinanediol auxiliary imparts significant steric bulk and higher stability, but the vinyl group remains a reactive Michael acceptor precursor.

Hazard Analysis & Risk Assessment

Before selecting PPE, we must understand the causality of the risk.

FeatureChemical ConsequenceSafety Implication
Boronic Ester Linkage Susceptible to hydrolysis by atmospheric moisture.Releases free boronic acid and pinanediol. PPE Focus: Glove integrity to prevent moisture transfer to the sample and chemical transfer to the skin.
Vinyl Group Reactive alkene; potential for polymerization or Michael addition.Potential skin sensitizer. PPE Focus: Long-cuff gloves to bridge the lab coat gap.
Physical State Often a viscous liquid or low-melting solid.High risk of drips/residue on threads. PPE Focus: Double-gloving during transfer.

Personal Protective Equipment (PPE) Protocol

This protocol follows the OSHA 29 CFR 1910.132 standard, adapted for high-value organic synthesis.

A. Hand Protection (The Critical Barrier)
  • Material: Nitrile Rubber (NBR). Latex is not recommended due to poor organic solvent resistance.

  • Configuration: Double-gloving is mandatory for this compound.

    • Inner Glove: 4 mil Nitrile (Standard exam glove).

    • Outer Glove: 5-8 mil Nitrile (Extended cuff preferred).

  • Scientific Rationale: Boronic esters are generally lipophilic. While acute toxicity is often low, the permeation rate of the carrier solvents (often DCM or THF used in workups) can facilitate transdermal absorption of the boronate. The outer glove is sacrificial; remove it immediately if splashed.

B. Eye & Face Protection[1][2][3][4]
  • Standard Operation: ANSI Z87.1 compliant Safety Glasses with side shields.

  • High-Risk Operation (Scale-up >10g or Syringe Transfer): Chemical Splash Goggles.

  • Rationale: Vinylboronic esters can be viscous. When applying pressure to a syringe filter or needle, the risk of back-pressure "spray" is non-zero. Glasses protect against impact; goggles protect against aerosols.

C. Respiratory Protection
  • Primary Control: All handling must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Secondary (If hood unavailable - NOT RECOMMENDED): Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.

  • Rationale: While volatility is low compared to lower molecular weight esters, the hydrolysis products (pinanediol) can be irritating to mucous membranes.

D. Body Protection
  • Standard: 100% Cotton or Nomex Lab Coat (Snap closures preferred over buttons for quick removal).

  • Footwear: Closed-toe, non-porous leather or synthetic leather shoes.

Operational Workflow: The "Self-Validating" Protocol

This workflow is designed so that each step validates the safety of the previous one.

Step 1: The Pre-Work "Seal Check"
  • Glove Inspection: Inflate the outer nitrile glove slightly with air and roll the cuff to check for pinhole leaks.

  • Hood Flow: Verify the magnehelic gauge or flow monitor reads within the safe zone.

  • Reagent Status: Visually inspect the ester. Cloudiness suggests hydrolysis (formation of boronic acid solids).

Step 2: Active Handling (Syringe/Cannula Transfer)
  • Technique: Use positive pressure (Argon/Nitrogen) for transfers to avoid moisture ingress.

  • The "Drip Loop": When moving a syringe containing the ester from the reagent bottle to the reaction flask, hold a lint-free wipe (Kimwipe) under the needle tip.

    • Why? Pinanediol esters are sticky. A single drop on the benchtop persists and spreads.

Step 3: Post-Handling & Decontamination
  • Wipe Down: Clean all threads on the bottle with a dry wipe before recapping.

  • Solvent Wash: Wipe the exterior of the bottle with a paper towel dampened with acetone.

  • Doffing: Remove outer gloves inside the hood. Discard into solid hazardous waste.

Visualization: Safe Handling Logic Flow

The following diagram illustrates the decision-making process for handling (+)-Vinylboronic acid pinanediol ester, integrating engineering controls with PPE selection.

SafeHandling Start Start: Handling (+)-Vinylboronic acid pinanediol ester Assessment Risk Assessment: Quantity & State Start->Assessment HoodCheck Engineering Control: Is Fume Hood Functional? Assessment->HoodCheck Stop STOP WORK: Contact EHS HoodCheck->Stop No (<80 fpm) PPE_Select PPE Selection: 1. Nitrile Gloves (Double) 2. Safety Glasses 3. Lab Coat HoodCheck->PPE_Select Yes (>80 fpm) Handling Active Handling: Syringe/Spatula Transfer PPE_Select->Handling Spill Event: Minor Spill/Drip? Handling->Spill Cleanup Action: Wipe with Acetone, Change Outer Gloves Spill->Cleanup Yes Disposal Disposal: Segregate Boron Waste Spill->Disposal No Cleanup->Handling Resume

Caption: Operational logic flow ensuring engineering controls are verified before PPE selection and handling.

Waste Disposal & Emergency Response

Disposal Protocol
  • Classification: Hazardous Organic Waste.

  • Segregation: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) as boronic esters can react exothermically under oxidative conditions.

  • Labeling: Clearly mark tag with "Boron-containing organic compounds."

Emergency Procedures
  • Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use organic solvents (ethanol/acetone) on skin, as this increases permeability.

  • Eye Contact: Flush for 15 minutes at an eyewash station.

  • Spill (Benchtop): Absorb with vermiculite or sand. Clean surface with acetone, then soap and water.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 1910.132. United States Department of Labor. Retrieved October 26, 2023, from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved October 26, 2023, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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